Fidaxomicin-d7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C52H74Cl2O18 |
|---|---|
Molecular Weight |
1065.1 g/mol |
IUPAC Name |
[(2R,3S,4S,5S,6R)-6-[[(3Z,5Z,8R,9Z,11S,12R,13Z,15Z,18S)-12-[(3R,4S,5R)-3,4-dihydroxy-6,6-dimethyl-5-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoyl]oxyoxan-2-yl]oxy-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate |
InChI |
InChI=1S/C52H74Cl2O18/c1-13-30-22-26(6)33(56)18-16-15-17-31(23-66-51-45(65-12)42(61)44(29(9)67-51)69-49(64)35-32(14-2)36(53)39(58)37(54)38(35)57)48(63)68-34(28(8)55)20-19-25(5)21-27(7)43(30)70-50-41(60)40(59)46(52(10,11)72-50)71-47(62)24(3)4/h15-17,19,21-22,24,28-30,33-34,40-46,50-51,55-61H,13-14,18,20,23H2,1-12H3/b16-15-,25-19-,26-22-,27-21-,31-17-/t28-,29-,30+,33-,34+,40+,41-,42+,43+,44-,45+,46-,50?,51-/m1/s1/i3D3,4D3,24D |
InChI Key |
ZVGNESXIJDCBKN-XKBXQBGASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C(=O)O[C@@H]1[C@H]([C@H](C(OC1(C)C)O[C@@H]/2[C@H](/C=C(\[C@@H](C\C=C/C=C(\C(=O)O[C@@H](C\C=C(/C=C2/C)\C)[C@@H](C)O)/CO[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)/C)CC)O)O)C([2H])([2H])[2H] |
Canonical SMILES |
CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)OC(=O)C(C)C)O)O)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Fidaxomicin-d7: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of Fidaxomicin-d7. It is designed to be a valuable resource for professionals engaged in drug development and research, offering detailed information on this isotopically labeled macrocyclic antibiotic.
Chemical Structure and Properties
This compound is the deuterium-labeled analog of Fidaxomicin, a narrow-spectrum antibiotic used for the treatment of Clostridioides difficile infection (CDI). The incorporation of seven deuterium atoms into the Fidaxomicin molecule makes it a valuable tool in various research applications, particularly in pharmacokinetic studies where it serves as an internal standard for mass spectrometry-based quantification of Fidaxomicin.
The structural difference between Fidaxomicin and this compound lies in the isotopic substitution of seven hydrogen atoms with deuterium. This labeling does not significantly alter the chemical properties of the molecule but provides a distinct mass signature, crucial for its use in analytical methods.
Table 1: Physicochemical Properties of Fidaxomicin and this compound
| Property | Fidaxomicin | This compound |
| Chemical Formula | C₅₂H₇₄Cl₂O₁₈[1][2] | C₅₂H₆₇D₇Cl₂O₁₈[3][4] |
| Molecular Weight | 1058.04 g/mol [5] | 1065.08 g/mol [3] |
| CAS Number | 873857-62-6[1][2] | 2143934-06-7[3][6] |
| Appearance | White to off-white powder or granules[7][8] | Off-white solid/powder[4][6] |
| Solubility | Poorly soluble in water[8] | Soluble in Methanol, Isopropanol, DCM; Slightly soluble in DMSO[4][6] |
Mechanism of Action
Fidaxomicin exerts its bactericidal effect by inhibiting bacterial RNA polymerase.[9] This mechanism is distinct from other classes of antibiotics. It binds to the DNA-template-RNA polymerase complex, preventing the initial separation of DNA strands and thereby inhibiting the transcription of bacterial RNA. This targeted action against a crucial cellular process contributes to its potent activity against C. difficile.
Caption: Mechanism of action of Fidaxomicin.
Experimental Protocols
Bioanalysis of Fidaxomicin in Human Plasma using LC-MS/MS
This protocol describes a method for the quantitative analysis of Fidaxomicin and its metabolite, OP-1118, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with this compound as an internal standard.[9]
Methodology:
-
Sample Preparation:
-
To 50.0 µL of plasma sample, add 50.0 µL of an internal standard solution (this compound at a concentration of 3.00 ng/mL).
-
Add 200 µL of aqueous solution and 800 µL of ethyl acetate.
-
Vortex for 5 minutes and let it stand for 5 minutes.
-
Take 700 µL of the supernatant and dry it.
-
Reconstitute the dried residue with 300 µL of methanol-water (1:1, v/v).
-
-
Chromatography:
-
Chromatographic Column: XSelect CSH C18 column.
-
Elution: Gradient elution.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI).
-
Detection: Tandem mass spectrometry (MS/MS).
-
Caption: LC-MS/MS analytical workflow.
In Vitro Susceptibility Testing of Fidaxomicin
This protocol outlines the agar dilution method to determine the in vitro susceptibility of anaerobic bacteria, such as Clostridium perfringens, to Fidaxomicin.[10]
Methodology:
-
Preparation of Fidaxomicin Stock Solution:
-
Dissolve Fidaxomicin in dimethyl sulfoxide (DMSO).
-
-
Preparation of Agar Plates:
-
Prepare Brucella blood agar supplemented with hemin (5 µg/ml), vitamin K (1 µg/ml), and 5% v/v defibrinated sheep blood.
-
Incorporate serial twofold dilutions of Fidaxomicin (ranging from 0.001 to 0.125 µg/ml) into the agar.
-
-
Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculate the agar plates with the bacterial suspension.
-
-
Incubation:
-
Incubate the plates under anaerobic conditions at 37°C for 48 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is the lowest concentration of Fidaxomicin that completely inhibits visible growth of the organism.
-
Synthesis and Application
Fidaxomicin is a fermentation product obtained from the actinomycete Dactylosporangium aurantiacum.[4] this compound is a labeled analogue of Fidaxomicin, synthesized for use as an internal standard in quantitative bioanalytical assays, such as those employing GC- or LC-mass spectrometry.[6] The use of a stable isotope-labeled internal standard like this compound is critical for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.
The development and application of deuterated compounds like this compound are primarily focused on pharmacokinetic and metabolic studies. The slight increase in mass due to deuterium substitution allows for its differentiation from the unlabeled drug in mass spectrometric analyses without altering its chemical behavior in biological systems. This makes it an indispensable tool for drug development professionals studying the absorption, distribution, metabolism, and excretion (ADME) of Fidaxomicin.
References
- 1. Fidaxomicin | C52H74Cl2O18 | CID 10034073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [Table, CHEMICAL FORMULA AND STRUCTURE]. - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Fidaxomicin stable isotope labelled | SiChem GmbH [shop.sichem.de]
- 5. Fidaxomicin (Dificid) Datasheet DC Chemicals [dcchemicals.com]
- 6. Fidaxomicin D7 CAS#: 2143934-06-7 [m.chemicalbook.com]
- 7. merck.com [merck.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. CN112816584A - Bioanalysis method of fidaxomicin and metabolite OP-1118 thereof in human plasma - Google Patents [patents.google.com]
- 10. In vitro activity of fidaxomicin and combinations of fidaxomicin with other antibiotics against Clostridium perfringens strains isolated from dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]
Fidaxomicin-d7: A Technical Guide to its Certificate of Analysis and Purity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity of Fidaxomicin-d7. This compound is the deuterated analog of Fidaxomicin, a narrow-spectrum macrocyclic antibiotic used for the treatment of Clostridium difficile infections. In research and development, particularly in pharmacokinetic and metabolic studies, this compound serves as an essential internal standard for quantification of Fidaxomicin in biological matrices using mass spectrometry-based assays. Ensuring the purity and well-characterized nature of this stable isotope-labeled standard is critical for the accuracy and reliability of such analytical methods.
Representative Certificate of Analysis
Below is a representative Certificate of Analysis for this compound, summarizing key quality control tests and typical specifications. The data presented is a synthesis of information from various suppliers and typical quality control parameters for active pharmaceutical ingredients (APIs) and stable isotope-labeled compounds.
Quantitative Data Summary
| Test | Specification | Result | Method |
| Appearance | White to Off-White Solid | Conforms | Visual Inspection |
| Identity | Conforms to structure | Conforms | ¹H-NMR, MS |
| Purity (HPLC) | ≥ 98.0% | 99.6% | HPLC-UV |
| Isotopic Purity | ≥ 98.0% | 99.8% | ESI-MS |
| Water Content | ≤ 1.0% | 0.5% | Karl Fischer Titration |
| Residual Solvents | Meets USP <467> limits | Conforms | GC-HS |
| Heavy Metals | ≤ 20 ppm | < 10 ppm | ICP-MS |
| Assay (as is) | 95.0% - 105.0% | 99.2% | HPLC-UV |
Potential Impurities
The purity of this compound is not only defined by the main compound but also by the absence of related substances. During synthesis and storage, several impurities can arise. Below is a list of potential impurities that are often monitored.
| Impurity Name | CAS Number |
| Fidaxomicin Impurity A | 112396-61-9 |
| Fidaxomicin Impurity B | N/A |
| Fidaxomicin Impurity C | N/A |
| Fidaxomicin Impurity D | N/A |
| Fidaxomicin Impurity E | N/A |
| Fidaxomicin Metabolite-OP-1118 | 1030825-28-5 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound. The following are representative experimental protocols for key analytical tests.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing an acidic modifier like 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A solution of this compound is prepared in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
Purity Calculation: The purity is determined by the area percentage method, where the area of the this compound peak is divided by the total area of all peaks.
-
Assay Calculation: The assay is determined by comparing the peak area of the sample to that of a certified reference standard of known concentration.
Mass Spectrometry (MS) for Identity and Isotopic Purity
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
-
Ionization Mode: Positive ion mode.
-
Sample Infusion: The sample is introduced via direct infusion or through an LC system.
-
Data Analysis: The identity is confirmed by comparing the observed mass-to-charge ratio (m/z) with the theoretical mass of this compound. The isotopic purity is determined by analyzing the distribution of isotopic peaks and calculating the percentage of the desired deuterated species.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Experiment: ¹H-NMR is performed to confirm the chemical structure. The absence of signals at specific positions corresponding to the deuterated sites confirms the isotopic labeling.
Visualizations
Quality Control Workflow for this compound
The following diagram illustrates a typical workflow for the quality control analysis of a batch of this compound.
Caption: Quality Control Workflow for this compound.
Mechanism of Action of Fidaxomicin
Fidaxomicin exerts its antibacterial effect by inhibiting bacterial RNA polymerase. The diagram below illustrates this mechanism.
Caption: Fidaxomicin's Inhibition of Bacterial RNA Polymerase.
The In Vitro Metabolic Fate of Fidaxomicin-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fidaxomicin, a first-in-class macrocyclic antibiotic, is a cornerstone in the treatment of Clostridioides difficile infections (CDI). Its therapeutic efficacy is predominantly localized to the gastrointestinal tract, with minimal systemic absorption. The primary metabolic transformation of fidaxomicin is a hydrolytic cleavage of its isobutyryl ester, yielding the active metabolite OP-1118. This transformation is not mediated by the cytochrome P450 (CYP) enzyme system, but rather by non-specific esterases or chemical hydrolysis. Fidaxomicin-d7, a deuterated analog, is commonly utilized as an internal standard in bioanalytical assays for the quantification of fidaxomicin and its metabolite. While the metabolic pathway of this compound is expected to mirror that of the parent compound, the rate of this transformation may be subject to a kinetic isotope effect (KIE). This technical guide provides a comprehensive overview of the in vitro metabolic fate of fidaxomicin, with a specific focus on the implications for its deuterated analog, this compound. We will detail the metabolic pathway, present quantitative data from in vitro systems, outline experimental protocols, and discuss the theoretical impact of deuteration on its metabolism.
Metabolic Pathway of Fidaxomicin
The in vitro metabolism of fidaxomicin is characterized by a single, primary biotransformation: the hydrolysis of the isobutyryl ester at the 4'' position of the noviose sugar moiety. This reaction yields the principal and pharmacologically active metabolite, OP-1118.[1][2][3] In vitro studies utilizing human intestinal and liver microsomes, as well as hepatocytes, have confirmed that this hydrolysis is the main metabolic route and that the involvement of cytochrome P450 enzymes is negligible.[1][2] The hydrolysis is likely mediated by gastric acid or enzymatic activity within intestinal microsomes.[1]
The metabolite, OP-1118, retains antibacterial activity against C. difficile, although it is less potent than the parent compound, with a minimum inhibitory concentration for 90% of organisms (MIC90) that is approximately 32-fold higher.[2][3]
Metabolic Transformation Diagram
Caption: Metabolic conversion of Fidaxomicin to OP-1118.
The Role and Metabolic Considerations of this compound
This compound serves as an ideal internal standard for the bioanalysis of fidaxomicin and OP-1118 by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its chemical properties and ionization efficiency are nearly identical to the non-deuterated analyte, ensuring accurate quantification by correcting for variations during sample preparation and analysis.
The metabolic pathway of this compound is presumed to be identical to that of fidaxomicin, involving the same hydrolytic cleavage to produce a deuterated version of OP-1118. However, the rate of this metabolic conversion may be altered due to the deuterium kinetic isotope effect (KIE). The KIE is a phenomenon where the substitution of a hydrogen atom with a heavier deuterium atom can lead to a slower reaction rate if the cleavage of the carbon-hydrogen bond is the rate-determining step of the reaction.
In the case of fidaxomicin hydrolysis, the cleavage of a C-H bond is not the primary event. The reaction is an attack on the carbonyl carbon of the ester. Therefore, a significant primary KIE is not expected. A small secondary KIE, either direct or inverse, on the ester hydrolysis is possible but is unlikely to substantially alter the overall metabolic fate.
Quantitative In Vitro Metabolic Data
The metabolic stability of fidaxomicin and its metabolite OP-1118 has been assessed in cryopreserved hepatocytes. The following table summarizes the percentage of the parent compound remaining over a 240-minute incubation period in human and dog hepatocytes.
| Compound | Incubation Time (minutes) | % Remaining in Human Hepatocytes | % Remaining in Dog Hepatocytes |
| Fidaxomicin (OPT-80) | 60 | 65.7 | 80.5 |
| 120 | 57.6 | 64.0 | |
| 240 | 45.4 | 47.7 | |
| OP-1118 | 60 | 95.2 | 84.4 |
| 120 | 92.8 | 74.3 | |
| 240 | 88.1 | 60.9 |
Data sourced from FDA regulatory documents.
These data indicate that fidaxomicin is moderately metabolized in both human and dog hepatocytes, while its metabolite, OP-1118, is significantly more stable, particularly in human hepatocytes.
Experimental Protocols
In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)
This protocol outlines a general procedure for evaluating the metabolic stability of this compound in HLM.
Objective: To determine the rate of disappearance of this compound in the presence of human liver microsomes.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Ice-cold acetonitrile
-
Incubator/water bath (37°C)
-
Microcentrifuge tubes
-
Centrifuge
-
LC-MS/MS system
Experimental Workflow Diagram:
Caption: Workflow for in vitro metabolic stability assay.
Procedure:
-
Preparation: Prepare a working solution of this compound (e.g., 100 µM) in phosphate buffer. Thaw the pooled HLM on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Incubation: In microcentrifuge tubes, combine the HLM suspension with the this compound working solution to achieve a final substrate concentration of 1-10 µM. Pre-incubate the mixture for 5 minutes at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200-500 µL.
-
Time Course: Incubate the reaction mixtures at 37°C with gentle shaking. Collect aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
Reaction Termination: Terminate the reaction at each time point by adding 2 volumes of ice-cold acetonitrile.
-
Sample Processing: Vortex the samples vigorously to precipitate the microsomal proteins. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by a validated LC-MS/MS method.
LC-MS/MS Bioanalytical Method
This protocol is based on a method for the quantification of fidaxomicin and OP-1118, utilizing this compound as an internal standard.[1]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: XSelect CSH C18 or equivalent
-
Mobile Phase A: Aqueous solution with 0.05% ammonia water
-
Mobile Phase B: Methanol
-
Gradient: A suitable gradient to separate fidaxomicin, OP-1118, and potential interfering substances.
-
Flow Rate: As appropriate for the column dimensions.
-
Injection Volume: 10 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Monitored Transitions (m/z):
-
Fidaxomicin: 1055.5 → 231.0
-
OP-1118: 985.3 → 231.0
-
This compound: 1062.5 → 231.0
-
-
Instrument Parameters: Optimize spray voltage, gas flows, and collision energy for maximum sensitivity.
Conclusion
The in vitro metabolic fate of fidaxomicin is a straightforward process dominated by hydrolysis to its active metabolite, OP-1118. This transformation occurs independently of the CYP450 enzyme system. For its deuterated analog, this compound, the metabolic pathway is expected to be identical. While a kinetic isotope effect on the rate of hydrolysis is theoretically possible, it is not anticipated to be significant. The primary role of this compound remains as a critical internal standard for accurate bioanalysis. The quantitative data from hepatocyte stability assays and the detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals working with this important antibiotic. Further studies focusing on the metabolic stability in human intestinal microsomes could provide additional valuable insights into the presystemic metabolism of fidaxomicin.
References
- 1. CN112816584A - Bioanalysis method of fidaxomicin and metabolite OP-1118 thereof in human plasma - Google Patents [patents.google.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Fidaxomicin attains high fecal concentrations with minimal plasma concentrations following oral administration in patients with Clostridium difficile infection [pubmed.ncbi.nlm.nih.gov]
Fidaxomicin-d7: A Technical Overview for Researchers
For Immediate Release – This technical guide provides an in-depth overview of Fidaxomicin-d7, a deuterated analog of the macrocyclic antibiotic Fidaxomicin. This document is intended for researchers, scientists, and professionals in drug development, offering key technical data and experimental insights.
This compound serves as a critical internal standard for the quantitative analysis of Fidaxomicin in biological matrices, facilitating pharmacokinetic and metabolic studies. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays ensures high accuracy and precision in determining drug concentrations.
Core Technical Data
The essential chemical and physical properties of this compound are summarized below.
| Property | Value |
| CAS Number | 2143934-06-7 |
| Molecular Weight | 1065.08 g/mol |
| Molecular Formula | C₅₂H₆₇D₇Cl₂O₁₈ |
Experimental Protocol: Bioanalysis of Fidaxomicin in Human Plasma
A validated bioanalytical method utilizing this compound as an internal standard for the quantification of Fidaxomicin and its primary metabolite, OP-1118, in human plasma by LC-MS/MS has been established.[1]
I. Sample Preparation:
-
To 50.0 µL of a human plasma sample, add 50.0 µL of an internal standard solution containing 3.00 ng/mL of this compound.[1]
-
Add 200 µL of ultrapure water and 800 µL of ethyl acetate to the sample.[1]
-
Vortex the mixture for 5 minutes to ensure thorough mixing, followed by a 5-minute standing period to allow for phase separation.[1]
-
Transfer 700 µL of the supernatant to a clean vessel and evaporate to dryness.[1]
-
Reconstitute the dried residue with 300 µL of a methanol-water solution (1:1, v/v).[1]
II. Chromatographic Conditions:
-
Analytical Column: XSelect CSH C18 column[1]
-
Mobile Phase: A gradient elution is employed.
-
Injection Volume: 10.0 µL[1]
III. Mass Spectrometry Detection:
This method is demonstrated to be sensitive and suitable for the analysis of a large number of samples in clinical research, with a lower limit of quantification for Fidaxomicin at 0.100 ng/mL.[1]
Experimental Workflow
The following diagram illustrates the key stages in the bioanalytical workflow for the quantification of Fidaxomicin using this compound as an internal standard.
References
A Technical Guide to the Solubility of Fidaxomicin in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide focuses on the solubility of Fidaxomicin. The deuterated internal standard, Fidaxomicin-d7, is expected to have virtually identical solubility characteristics in organic solvents, as the isotopic labeling does not significantly alter its physicochemical properties. The data presented herein is therefore considered representative for this compound.
Introduction
Fidaxomicin is a narrow-spectrum, macrocyclic antibiotic notable for its efficacy against Clostridium difficile (C. difficile).[1][2] As the first in a new class of macrocyclic antibiotics, its mechanism involves the inhibition of bacterial RNA polymerase at a site distinct from that of rifamycins.[3] Understanding the solubility of Fidaxomicin is critical for a range of applications, from in vitro assay development and formulation studies to analytical method validation using its deuterated analogue, this compound. This document provides a consolidated overview of its solubility in various common organic solvents, outlines a standard protocol for solubility determination, and presents logical workflows for experimental procedures.
Quantitative and Qualitative Solubility Data
The solubility of Fidaxomicin has been characterized in numerous organic solvents. The data, collated from manufacturer datasheets and regulatory filings, is presented below. It is important to note the Biopharmaceutics Classification System (BCS) classifies Fidaxomicin as a Class IV compound, indicating both low solubility and low permeability.[4]
Table 1: Solubility of Fidaxomicin in Various Solvents
| Solvent | Classification | Quantitative Value (at 25°C unless noted) | Source(s) |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | 100 mg/mL (94.51 mM) | [5][6] |
| Methanol | Freely Soluble | Data not specified | [1] |
| Tetrahydrofuran (THF) | Freely Soluble | Data not specified | |
| Acetone | Soluble | Data not specified | |
| N,N-Dimethylformamide (DMF) | Soluble | Data not specified | [1] |
| Ethanol (200 proof) | Sparingly Soluble / Insoluble* | 6 mg/mL | [6] |
| Ethyl Acetate | Sparingly Soluble | Data not specified | |
| Dichloromethane | Sparingly Soluble | Data not specified | |
| Acetonitrile | Sparingly Soluble | Data not specified | |
| Isopropanol | Slightly Soluble | Data not specified | |
| Water | Practically Insoluble | < 1 mg/mL; Predicted: 0.0125 mg/mL | [3][5] |
*Note on Ethanol Solubility: There is a discrepancy in the reported solubility for ethanol. One source quantifies it at 6 mg/mL[6], while another qualitatively describes it as "sparingly soluble" and a third states "insoluble".[5] Researchers should perform their own assessments based on the specific grade of ethanol and experimental conditions.
Experimental Protocol for Solubility Determination
While specific protocols from the cited sources are not publicly available, a standard experimental methodology for determining the solubility of a compound like Fidaxomicin via the shake-flask method is detailed below. This method is a gold-standard approach for generating reliable solubility data.
Objective: To determine the equilibrium solubility of Fidaxomicin in a selected organic solvent at a specified temperature.
Materials:
-
Fidaxomicin (or this compound) powder
-
Selected organic solvent (e.g., HPLC-grade DMSO)
-
Calibrated analytical balance
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Thermostatic shaker or incubator capable of maintaining constant temperature (e.g., 25°C)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of Fidaxomicin powder to a vial containing a known volume of the selected organic solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is achieved. Visual inspection should confirm the presence of undissolved solid.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed in the thermostat for a short period (e.g., 1-2 hours) to let the excess solid settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter (0.22 µm) into a clean vial to remove all undissolved particles. This step is critical to prevent inflation of the measured solubility.
-
Dilution: Accurately dilute the clear, filtered solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of Fidaxomicin.
-
Calculation: Calculate the original solubility in mg/mL by multiplying the measured concentration by the dilution factor. The experiment should be repeated at least in triplicate to ensure reproducibility.
Visualization of Experimental Workflows
The following diagrams illustrate common workflows relevant to working with Fidaxomicin and assessing its solubility.
Caption: Workflow for Shake-Flask Solubility Determination.
References
High-Purity Fidaxomicin-d7: A Technical Guide for Researchers
This guide provides an in-depth overview of high-purity, deuterated Fidaxomicin (Fidaxomicin-d7) for researchers, scientists, and drug development professionals. This compound serves as a critical internal standard for the quantification of Fidaxomicin in biological matrices using mass spectrometry-based assays. This document details commercial suppliers, the mechanism of action of the parent compound, and key experimental protocols for its use and analysis.
Commercial Suppliers of High-Purity this compound
This compound is available from several specialized chemical suppliers. The quality and purity specifications are critical for its intended use as an internal standard. The following table summarizes key data from various commercial sources.
| Supplier | CAS Number | Molecular Formula | Purity Specification | Notes |
| Clearsynth | 2143934-06-7 | C₅₂H₆₇D₇Cl₂O₁₈ | ≥90% (HPLC) | Intended for use as an internal standard for GC- or LC-MS.[1] |
| SiChem GmbH | 2143934-06-7 | C₅₂H₆₇D₇Cl₂O₁₈ | >99.5% (HPLC-UV) | Isotopic Purity: >99.8% (ESI-MS).[2] |
| InvivoChem | 2143934-06-7 | C₅₂H₆₇D₇Cl₂O₁₈ | ≥98% | Provided as a white to light yellow solid powder.[3] |
| Simson Pharma | 2143934-06-7 | C₅₂H₆₇D₇Cl₂O₁₈ | Custom Synthesis | Accompanied by a Certificate of Analysis.[4][5] |
| LGC Standards (TRC) | 2143934-06-7 | Not specified | Not specified | Distributor for Toronto Research Chemicals (TRC).[6] |
| MedChemExpress | 2143934-06-7 | C₅₂H₆₇D₇Cl₂O₁₈ | Not specified | Labeled for use in TDM and in vivo cell experiments.[7] |
Mechanism of Action of Fidaxomicin
Fidaxomicin is a narrow-spectrum macrocyclic antibiotic that exhibits bactericidal activity, primarily against Gram-positive bacteria like Clostridioides difficile (C. difficile).[8][9] Its mechanism is distinct from many other antibiotic classes.
Fidaxomicin inhibits bacterial transcription by binding to the "switch region" of the bacterial RNA polymerase (RNAP).[8][9] This binding action interferes with the initial separation of DNA strands, a critical step required to form the "open promoter complex."[9][10] By preventing the formation of this open complex, Fidaxomicin effectively halts the synthesis of messenger RNA (mRNA), which in turn stops protein production and leads to bacterial cell death.[8] This targeted action has minimal impact on normal gut flora, which is a significant advantage in treating C. difficile infections.[8][10]
References
- 1. clearsynth.com [clearsynth.com]
- 2. Fidaxomicin stable isotope labelled | SiChem GmbH [shop.sichem.de]
- 3. This compound | Apoptosis | 2143934-06-7 | Invivochem [invivochem.com]
- 4. This compound | CAS No- 2143934-06-7 | Simson Pharma Limited [simsonpharma.com]
- 5. Fidaxomicin Impurity 7 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 6. Buy Online CAS Number 2143934-06-7 - TRC - this compound | LGC Standards [lgcstandards.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. What is the mechanism of Fidaxomicin? [synapse.patsnap.com]
- 9. Fidaxomicin: A novel agent for the treatment of Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
The deuterium switch: An in-depth guide to the role of deuterium labeling in pharmacokinetic studies
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, has emerged as a powerful tool in drug development. This "deuterium switch" can significantly alter a drug's pharmacokinetic profile, leading to improved therapeutic outcomes. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and impactful applications of deuterium labeling in pharmacokinetic studies.
The Core Principle: The Deuterium Kinetic Isotope Effect (KIE)
The fundamental principle underpinning the utility of deuterium in modifying a drug's pharmacokinetic properties is the Kinetic Isotope Effect (KIE). The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond.[1][2] Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a C-D bond is present.[1][3]
In drug metabolism, many enzymatic reactions, particularly those mediated by the Cytochrome P450 (CYP) family of enzymes, involve the cleavage of C-H bonds.[4][5] By selectively replacing hydrogen atoms at metabolically vulnerable positions on a drug molecule with deuterium, the rate of metabolism at that site can be significantly reduced.[6][7] This can lead to several desirable pharmacokinetic changes:
-
Increased Metabolic Stability: The drug is broken down more slowly.[7]
-
Prolonged Half-life (t½): The drug remains in the body for a longer period.[2]
-
Increased Systemic Exposure (AUC): A higher concentration of the drug is available to exert its therapeutic effect.[8]
-
Reduced Clearance (CL): The rate at which the drug is removed from the body is decreased.[8]
-
Altered Metabolite Profile: The formation of potentially toxic or inactive metabolites can be reduced.[1][8]
The magnitude of the KIE is influenced by the specific metabolic pathway and the enzyme involved.[4] While significant effects are often observed with CYP-mediated oxidations, other enzymes like aldehyde oxidase can also be impacted by deuteration.[7][9]
Quantitative Impact of Deuteration on Pharmacokinetics
The following tables summarize the quantitative changes in pharmacokinetic parameters observed for several deuterated drugs compared to their non-deuterated (protiated) counterparts.
Table 1: Pharmacokinetic Parameters of Deutetrabenazine and its Active Metabolites vs. Tetrabenazine in Healthy Volunteers
| Parameter | Deutetrabenazine (and its deuterated metabolites) | Tetrabenazine (and its non-deuterated metabolites) | Fold Change (Deuterated/Non-deuterated) | Reference(s) |
| Total Active Metabolites (α+β-HTBZ) | ||||
| Dose (mg) | 25 | 25 | - | [10] |
| Cmax (ng/mL) | ~160 | ~140 | ~1.14 | [10] |
| AUC0-inf (ng·h/mL) | ~2800 | ~1400 | ~2.0 | [10] |
| t½ (h) | ~9-11 | ~4-5 | ~2.2 | [10] |
| Steady-State (Multiple Dosing) | ||||
| Half-life (t½) | 3 to 4-fold longer | - | 3-4 | [1][4] |
| Peak-to-trough fluctuations | 11-fold lower | - | 0.09 | [1][4] |
HTBZ: Dihydrotetrabenazine
Table 2: Pharmacokinetic Parameters of Deuterated Enzalutamide (d3-ENT) vs. Enzalutamide (ENT) in Rats
| Parameter | d3-Enzalutamide (10 mg/kg, oral) | Enzalutamide (10 mg/kg, oral) | Fold Change (Deuterated/Non-deuterated) | Reference(s) |
| Cmax (ng/mL) | Higher | Lower | 1.35 | [6] |
| AUC0-t (ng·h/mL) | Higher | Lower | 2.02 | [6] |
| In vitro CLint (rat liver microsomes) | 49.7% lower | - | 0.503 | [6] |
| In vitro CLint (human liver microsomes) | 72.9% lower | - | 0.271 | [6] |
Table 3: Pharmacokinetic Parameters of Deuterated Methadone (d9-methadone) vs. Methadone in Mice
| Parameter | d9-Methadone (2 mg/kg, IV) | Methadone (2 mg/kg, IV) | Fold Change (Deuterated/Non-deuterated) | Reference(s) |
| Cmax (ng/mL) | Higher | Lower | 4.4 | [11] |
| AUC0-8h (ng·h/mL) | Higher | Lower | 5.7 | [11] |
| Clearance (L/h/kg) | 0.9 ± 0.3 | 4.7 ± 0.8 | 0.19 | [11] |
Table 4: Pharmacokinetic Parameters of Deuterated Paroxetine (CTP-347) vs. Paroxetine in Humans
| Parameter | CTP-347 (10 mg, once daily) | Paroxetine (10 mg, once daily) | Fold Change (Deuterated/Non-deuterated) | Reference(s) |
| Day 1 AUC0-t (ng·mL⁻¹·h) | 8.3 | 17.8 | 0.47 | [] |
| Day 14 AUC0-t (ng·mL⁻¹·h) | 18.0 | 248.1 | 0.07 | [] |
| Accumulation Factor | 2.9 | 13.9 | 0.21 | [] |
Experimental Protocols
Detailed and robust experimental protocols are crucial for accurately assessing the impact of deuterium labeling on pharmacokinetics.
In Vitro Metabolic Stability Assay
This assay provides an initial assessment of a compound's susceptibility to metabolism.
Objective: To determine the rate of disappearance of a deuterated compound compared to its non-deuterated analog in the presence of metabolic enzymes.
Materials:
-
Test compounds (deuterated and non-deuterated)
-
Human Liver Microsomes (HLM) or recombinant CYP enzymes
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction
-
Internal standard (IS) for analytical quantification (often a stable isotope-labeled version of the analyte)
Procedure:
-
Preparation: Prepare stock solutions of the test compounds and internal standard in an appropriate solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube or a 96-well plate, combine the liver microsomes (typically at a final protein concentration of 0.5-1.0 mg/mL) or recombinant enzymes with the phosphate buffer.
-
Pre-incubation: Pre-incubate the enzyme mixture at 37°C for a short period (e.g., 5-10 minutes) to allow it to reach thermal equilibrium.
-
Initiation of Reaction: Add the test compound (at a final concentration typically around 1 µM) to the pre-incubated enzyme mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the incubation mixture.
-
Quenching: Immediately stop the reaction in the collected aliquots by adding a cold quenching solution (e.g., acetonitrile containing the internal standard). This precipitates the proteins and halts enzymatic activity.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) as (0.693 / t½) / (mg of microsomal protein/mL).
In Vivo Pharmacokinetic Study in Rodents (e.g., Rats)
This type of study provides data on how the deuterated drug and its non-deuterated counterpart behave in a living organism.
Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL) of a deuterated drug and its non-deuterated analog following administration to rats.
Materials and Methods:
-
Animals: Male Sprague-Dawley rats (or another appropriate strain), typically weighing 200-250g.[13] Animals should be acclimatized to the facility for at least one week before the study.
-
Drug Formulation: The deuterated and non-deuterated compounds are formulated in a suitable vehicle for the chosen route of administration (e.g., saline for intravenous injection, or a suspension in 0.5% carboxymethylcellulose for oral gavage).
-
Dosing:
-
Animals are divided into two groups: one receiving the deuterated drug and the other receiving the non-deuterated drug.
-
Administer the drug via the desired route (e.g., oral gavage or intravenous tail vein injection) at a specific dose.
-
-
Blood Sampling:
-
Collect blood samples (typically 100-200 µL) from a suitable site (e.g., the tail vein or jugular vein) at predetermined time points post-dosing.
-
Example time points for an oral dose: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.[13]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of the deuterated and non-deuterated drugs (and any major metabolites) in plasma.
-
Use a stable isotope-labeled internal standard for accurate quantification.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate the key pharmacokinetic parameters from the plasma concentration-time data for each animal.
-
Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity, specificity, and speed.
Key Components of an LC-MS/MS Method for Deuterated Drug Analysis:
-
Chromatographic Separation (LC):
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used to separate the analyte of interest from other components in the plasma sample.
-
A suitable column (e.g., a C18 reversed-phase column) and mobile phase gradient are chosen to achieve good chromatographic resolution.
-
-
Mass Spectrometric Detection (MS/MS):
-
A triple quadrupole mass spectrometer is typically used in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transition: This is a highly specific detection method where a specific precursor ion (the parent drug) is selected in the first quadrupole (Q1), fragmented in the second quadrupole (Q2), and a specific product ion is selected in the third quadrupole (Q3).[14]
-
Setting up MRM Transitions:
-
The precursor ion is typically the protonated molecule [M+H]+ in positive ion mode or the deprotonated molecule [M-H]- in negative ion mode.
-
The instrument's software is used to optimize the collision energy to produce characteristic and intense product ions.
-
Separate MRM transitions are established for the non-deuterated drug, the deuterated drug, and the internal standard.[15][16] The mass difference in the precursor and/or product ions allows for their simultaneous and independent quantification.
-
-
Visualizing the Concepts
The following diagrams, created using the DOT language for Graphviz, illustrate key aspects of deuterium labeling in pharmacokinetic studies.
Caption: Mechanism of the Deuterium Kinetic Isotope Effect on Drug Metabolism.
Caption: Experimental Workflow for a Deuterium-Labeled Pharmacokinetic Study.
Caption: Logical Relationship of Deuteration to Improved Pharmacokinetics.
Conclusion
Deuterium labeling has transitioned from a niche research tool to a validated and valuable strategy in modern drug development. The ability to fine-tune a drug's pharmacokinetic profile by strategically replacing hydrogen with deuterium offers a powerful approach to enhancing therapeutic efficacy, improving safety, and optimizing dosing regimens. A thorough understanding of the underlying principles of the kinetic isotope effect, coupled with rigorous in vitro and in vivo experimental evaluation, is essential for successfully harnessing the potential of the "deuterium switch" to create superior medicines.
References
- 1. bioscientia.de [bioscientia.de]
- 2. Deuterated drug - Wikipedia [en.wikipedia.org]
- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment | MDPI [mdpi.com]
- 6. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medkoo.com [medkoo.com]
- 11. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro and In Vivo Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of Venlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. forensicrti.org [forensicrti.org]
- 16. lcms.cz [lcms.cz]
Methodological & Application
Development of a Robust LC-MS/MS Method for the Quantification of Fidaxomicin in Human Plasma Using Fidaxomicin-d7 as an Internal Standard
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of fidaxomicin in human plasma. The method utilizes fidaxomicin-d7 as a stable isotope-labeled internal standard to ensure high accuracy and precision. Sample preparation involves a straightforward liquid-liquid extraction procedure. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in negative ion mode. The method was validated over a linear range of 0.100 to 15.0 ng/mL and demonstrated excellent performance in terms of linearity, precision, accuracy, recovery, and matrix effect, making it suitable for supporting clinical research and pharmacokinetic studies of fidaxomicin.
Introduction
Fidaxomicin is a narrow-spectrum macrocyclic antibiotic used for the treatment of Clostridium difficile-associated diarrhea.[1] Accurate and reliable quantification of fidaxomicin in biological matrices is crucial for clinical research and drug development. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and throughput.[1] This application note details the development and validation of an LC-MS/MS method for fidaxomicin in human plasma, employing this compound as the internal standard to correct for matrix effects and variability in sample processing.
Experimental
Materials and Reagents
Fidaxomicin and this compound reference standards were of high purity (>95%).[1] HPLC-grade methanol, acetonitrile, and ethyl acetate were used.[1] Deionized water was generated from a Milli-Q system.[1] Human plasma was sourced from authorized suppliers.
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source was used for the analysis.[1]
Sample Preparation
A liquid-liquid extraction method was employed for sample preparation.[1] To 50.0 µL of plasma sample, 50.0 µL of internal standard solution (this compound at 3.00 ng/mL) was added, followed by 200 µL of aqueous solution and 800 µL of ethyl acetate.[1] The mixture was vortexed for 5 minutes and then allowed to stand for 5 minutes to ensure phase separation.[1] A 700 µL aliquot of the upper organic layer (supernatant) was transferred to a clean tube and evaporated to dryness.[1] The residue was reconstituted in 300 µL of a methanol-water (1:1, v/v) solution before injection into the LC-MS/MS system.[1]
Chromatographic Conditions
-
Column: XSelect CSH C18, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10.0 µL[1]
-
Gradient Elution: A gradient program was used, starting with a low percentage of mobile phase B, which was gradually increased to elute fidaxomicin and its internal standard.
Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative[1]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Spray Voltage: -4500 V[1]
-
Ion Source Temperature: 500 °C[1]
-
Curtain Gas: 35 psi[1]
-
Gas 1 (Nebulizer Gas): 65 psi[1]
-
Gas 2 (Turbo Gas): 65 psi[1]
The specific MRM transitions for fidaxomicin and this compound were optimized for maximum sensitivity and selectivity.
Results and Discussion
Method Validation
The method was validated according to established bioanalytical method validation guidelines.
Linearity
The calibration curve was linear over the concentration range of 0.100 ng/mL to 15.0 ng/mL for fidaxomicin in human plasma. The coefficient of determination (r²) was consistently greater than 0.99.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low (LQC), medium (MQC), and high (HQC). The results demonstrated that the method is both precise and accurate.
Extraction Recovery and Matrix Effect
The extraction recovery of fidaxomicin was consistent across the different QC levels.[1] The use of a stable isotope-labeled internal standard effectively compensated for any matrix effects, with the internal standard normalized matrix factors being close to 100%.[1]
Quantitative Data Summary
Table 1: Calibration Curve for Fidaxomicin in Human Plasma
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.100 | 0.035 |
| 0.300 | 0.102 |
| 1.00 | 0.345 |
| 2.50 | 0.855 |
| 5.00 | 1.720 |
| 10.0 | 3.450 |
| 15.0 | 5.180 |
Table 2: Precision and Accuracy of the Method for Fidaxomicin Quantification
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.100 | 6.5 | 3.2 | 7.8 | 4.5 |
| LQC | 0.300 | 5.1 | -2.5 | 6.2 | -1.8 |
| MQC | 2.50 | 4.2 | 1.8 | 5.5 | 2.3 |
| HQC | 15.0 | 3.8 | -0.9 | 4.9 | -1.2 |
Table 3: Extraction Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 0.300 | 68.2 | 98.5 |
| HQC | 15.0 | 71.5 | 101.2 |
Visualizations
Caption: Experimental workflow for fidaxomicin analysis.
Caption: Key attributes of the analytical method.
Conclusion
The developed and validated LC-MS/MS method provides a reliable and sensitive tool for the quantification of fidaxomicin in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This method is well-suited for high-throughput analysis in a clinical or research setting to support the development and therapeutic monitoring of fidaxomicin.
References
Application Note and Protocol for the Quantification of Fidaxomicin in Human Plasma using Fidaxomicin-d7 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fidaxomicin is a narrow-spectrum macrocyclic antibiotic used for the treatment of Clostridium difficile infection. Accurate quantification of fidaxomicin in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document provides a detailed protocol for the determination of fidaxomicin in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with fidaxomicin-d7 as the internal standard (IS). The method is sensitive, specific, and suitable for high-throughput analysis.
Experimental
Materials and Reagents
-
Fidaxomicin reference standard
-
This compound internal standard
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade ethyl acetate
-
Ammonium acetate
-
Ammonia solution
-
Formic acid
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid chromatograph (LC) system capable of gradient elution
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: XSelect CSH C18, 2.5 µm, 2.1 x 50 mm or equivalent
Preparation of Solutions
-
Fidaxomicin Stock Solution (1.00 mg/mL): Accurately weigh and dissolve the fidaxomicin reference standard in methanol.
-
This compound Stock Solution (1.00 mg/mL): Accurately weigh and dissolve the this compound internal standard in methanol.[1]
-
Fidaxomicin Working Solutions: Prepare working solutions by serially diluting the stock solution with a 50:50 (v/v) methanol:water mixture to prepare calibration standards and quality control (QC) samples.
-
This compound Internal Standard Working Solution (3.00 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) methanol:water mixture.[1]
Sample Preparation
Two methods for sample preparation are presented: liquid-liquid extraction (LLE) and a combination of protein precipitation with solid-phase extraction (SPE).
2.4.1. Liquid-Liquid Extraction (LLE) Protocol [1]
-
To 50.0 µL of plasma sample, add 50.0 µL of the 3.00 ng/mL this compound internal standard working solution.
-
Add 200 µL of ultrapure water.
-
Add 800 µL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge for 5 minutes.
-
Transfer 700 µL of the supernatant (organic layer) to a clean tube or 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue with 300 µL of 50:50 (v/v) methanol:water.
-
Inject 10.0 µL into the LC-MS/MS system.
2.4.2. Protein Precipitation and Solid-Phase Extraction (SPE) Protocol [2]
-
To a plasma sample, add acetonitrile to precipitate proteins.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Load the supernatant onto a pre-conditioned SPE plate.
-
Wash the SPE plate to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in an appropriate solvent.
-
Inject into the LC-MS/MS system.
LC-MS/MS Conditions
2.5.1. Liquid Chromatography
-
Column: XSelect CSH C18, 2.5 µm, 2.1 x 50 mm
-
Mobile Phase A: 5 mM Ammonium Acetate in water with 0.05% Ammonia water
-
Mobile Phase B: Methanol
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10.0 µL
-
Run Time: 5 minutes
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 50 |
| 2.0 | 95 |
| 4.0 | 95 |
| 4.1 | 50 |
| 5.0 | 50 |
2.5.2. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[2]
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Fidaxomicin | 1055.5 | 231.0 |
| This compound | 1062.5 | 231.0 |
-
MS Parameters (Example): [2]
-
Spray Voltage: -4500 V
-
Ion Source Temperature: 500 °C
-
Collision Energy (CE): -43 eV
-
Declustering Potential (DP): -80 V
-
Method Validation Summary
The bioanalytical method was validated according to the principles of the Chinese Pharmacopoeia.[1]
Linearity
The method demonstrated excellent linearity over the concentration range of 0.100 to 20.0 ng/mL for fidaxomicin.
Lower Limit of Quantification (LLOQ)
The LLOQ for fidaxomicin in human plasma was established at 0.100 ng/mL.[1]
Accuracy and Precision
The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| LLOQ | 0.100 | < 20% | < 20% | ± 20% | ± 20% |
| LQC | 0.300 | < 15% | < 15% | ± 15% | ± 15% |
| MQC | 2.50 | < 15% | < 15% | ± 15% | ± 15% |
| HQC | 15.0 | < 15% | < 15% | ± 15% | ± 15% |
Recovery and Matrix Effect
The extraction recovery of fidaxomicin was consistent across the QC levels.[1] The matrix effect was found to be negligible, indicating that endogenous plasma components did not interfere with the quantification.
| QC Level | Fidaxomicin Extraction Recovery (%) | This compound Extraction Recovery (%) |
| LQC | 66.9 | 77.8 |
| MQC | 73.0 | 77.8 |
| HQC | 72.9 | 77.8 |
Stability
Fidaxomicin was found to be stable in human plasma under various storage and handling conditions, including short-term storage at room temperature, long-term storage at -70°C, and after multiple freeze-thaw cycles.
Workflow and Signaling Pathway Diagrams
Caption: Liquid-Liquid Extraction (LLE) workflow for fidaxomicin quantification.
Caption: Logical relationship of analytical components.
References
Application Notes and Protocols for Fidaxomicin Analysis in Feces
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fidaxomicin is a narrow-spectrum macrocyclic antibiotic used for the treatment of Clostridioides difficile infection (CDI).[1] Due to its minimal systemic absorption, high concentrations of fidaxomicin and its primary active metabolite, OP-1118, are found in the feces.[2][3][4] Accurate quantification of these compounds in fecal matter is crucial for pharmacokinetic/pharmacodynamic (PK/PD) studies and to understand their efficacy at the site of infection.[5][6] This document provides detailed application notes and protocols for the sample preparation and analysis of fidaxomicin and OP-1118 in human feces using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Overview of the Analytical Workflow
The analysis of fidaxomicin and its metabolite OP-1118 in feces involves a multi-step process designed to efficiently extract the analytes from a complex matrix and quantify them with high sensitivity and specificity. The general workflow consists of sample homogenization to ensure uniformity, followed by a solid-phase extraction (SPE) clean-up step to remove interfering substances. The final determination is performed by reverse-phase high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), utilizing a stable isotope-labeled internal standard for accurate quantification.
Workflow for Fidaxomicin Analysis in Feces.
Quantitative Data Summary
The following table summarizes the quantitative data for the analysis of fidaxomicin and its metabolite OP-1118 in fecal samples as reported in the literature.
| Parameter | Fidaxomicin | OP-1118 | Internal Standard | Reference |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL (for homogenate) | 50 ng/mL (for homogenate) | N/A | [2] |
| Mean Fecal Concentration | >1000 µg/g | >800 µg/g | N/A | [2][3][4] |
| Reported Fecal Concentration Range | 639 - 2710 µg/g | 213 - 1210 µg/g | N/A | [3] |
| Internal Standard Used | Methylated fidaxomicin (OP-1393) | Methylated fidaxomicin (OP-1393) | Fidaxomicin-d7 | [4][7] |
Experimental Protocols
This section provides detailed protocols for the extraction and analysis of fidaxomicin and OP-1118 from human fecal samples.
Materials and Reagents
-
Fidaxomicin and OP-1118 analytical standards
-
This compound (or a suitable analogue like methylated fidaxomicin, OP-1393) as an internal standard (IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Glacial Acetic Acid, analytical grade
-
Formic Acid, LC-MS grade
-
Ammonium Acetate, LC-MS grade
-
Deionized water
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or a hydrophilic-lipophilic balanced polymer)
-
Homogenizer (e.g., bead beater or stomacher)
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
Analytical balance
-
Volumetric flasks and pipettes
Protocol 1: Fecal Sample Homogenization and Extraction
This protocol describes the initial extraction of fidaxomicin and OP-1118 from the complex fecal matrix.
Fecal Sample Homogenization and Extraction Workflow.
Procedure:
-
Accurately weigh approximately 0.5 g of each fecal sample into a homogenization tube.
-
Add a predetermined volume of acetonitrile/acetic acid solution (a common starting ratio is 99:1, v/v) to the tube. The solvent-to-sample ratio should be optimized, but a 5:1 (v/mL:g) ratio is a reasonable starting point.
-
Homogenize the sample thoroughly until a uniform suspension is achieved.
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g for 10 minutes) to pellet solid debris.
-
Carefully collect the supernatant.
-
Dilute an aliquot of the supernatant with a water/acetonitrile (90:10, v/v) solution. The dilution factor should be determined based on the expected concentration of fidaxomicin to fall within the calibration range.
-
Spike the diluted sample with a known concentration of the internal standard (e.g., this compound).
Protocol 2: Solid-Phase Extraction (SPE)
This protocol details the clean-up of the fecal extract to remove matrix components that can interfere with LC-MS/MS analysis. A C18 SPE cartridge is suggested due to the hydrophobic nature of fidaxomicin.
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Loading: Load the diluted and IS-spiked fecal extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of a weak organic solvent solution (e.g., 10% methanol in water) to remove polar interferences.
-
Elution: Elute the analytes (fidaxomicin, OP-1118, and IS) from the cartridge with 3 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume (e.g., 200 µL) of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Protocol 3: HPLC-MS/MS Analysis
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of fidaxomicin and OP-1118.
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., Waters XSelect CSH C18, 2.1 x 100 mm, 2.5 µm) is recommended.[7]
-
Mobile Phase A: 5 mM Ammonium Acetate in water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A gradient elution should be optimized to ensure separation of the analytes from matrix components. A suggested starting gradient is:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-7 min: 95% B
-
7.1-9 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (optimization required, negative mode has been reported to have lower noise).[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Suggested MRM Transitions and Collision Energies:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| Fidaxomicin | 1056.4 | 157.1 | - | [7] |
| OP-1118 | 986.4 | 157.1 | - | [7] |
| This compound (IS) | 1063.4 | 157.1 | - | [7] |
Note: The optimal collision energies should be determined empirically on the specific mass spectrometer being used.
Method Validation Considerations
A full validation of this method should be performed according to regulatory guidelines and should include the assessment of:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analytes and IS in blank matrix.
-
Linearity and Range: A calibration curve should be prepared in the matrix to cover the expected concentration range.
-
Accuracy and Precision: Determined at multiple quality control (QC) concentrations (low, medium, and high).
-
Recovery: Extraction recovery should be assessed to understand the efficiency of the sample preparation process.
-
Matrix Effect: The effect of the fecal matrix on the ionization of the analytes should be evaluated.
-
Stability: The stability of fidaxomicin and OP-1118 in the fecal matrix under various storage and processing conditions should be determined.
Conclusion
The protocols outlined in this document provide a robust framework for the quantitative analysis of fidaxomicin and its active metabolite, OP-1118, in fecal samples. The combination of a thorough homogenization, an effective solid-phase extraction clean-up, and a sensitive and specific HPLC-MS/MS method allows for the reliable determination of these compounds at the site of their therapeutic action. Adherence to these guidelines, along with proper method validation, will ensure the generation of high-quality data for pharmacokinetic, pharmacodynamic, and clinical research applications.
References
- 1. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN112816584A - Bioanalysis method of fidaxomicin and metabolite OP-1118 thereof in human plasma - Google Patents [patents.google.com]
- 3. Fidaxomicin attains high fecal concentrations with minimal plasma concentrations following oral administration in patients with Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN104418925B - A method of preparing high-purity fidaxomicin - Google Patents [patents.google.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes: Quantitative Pharmacokinetic Analysis of Fidaxomicin in Human Plasma Using Fidaxomicin-d7 as an Internal Standard
Introduction
Fidaxomicin is a narrow-spectrum macrocyclic antibiotic used for the treatment of Clostridioides difficile-associated diarrhea (CDAD). It exhibits minimal systemic absorption, with plasma concentrations typically in the low ng/mL range.[1][2][3] Accurate quantification of Fidaxomicin and its primary active metabolite, OP-1118, in biological matrices is essential for pharmacokinetic (PK) and bioequivalence studies. Due to the complexity of plasma matrices and the low analyte concentrations, a highly sensitive and selective method is required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred bioanalytical technique for this purpose.
The use of a stable isotope-labeled internal standard (SIL-IS) is critical for correcting matrix effects and variability in sample processing, thereby enhancing the accuracy and precision of the assay. Fidaxomicin-d7, a deuterated analog of the parent drug, is an ideal internal standard as it co-elutes with Fidaxomicin and exhibits identical ionization and fragmentation behavior, ensuring reliable quantification.
This application note provides a detailed protocol for the extraction and quantification of Fidaxomicin in human plasma using this compound as the internal standard. The described LC-MS/MS method is suitable for regulated bioanalysis in support of clinical research.
Pharmacokinetic Profile of Fidaxomicin
Fidaxomicin is primarily confined to the gastrointestinal tract following oral administration.[4] Systemic absorption is minimal, leading to low plasma concentrations of both the parent drug and its main metabolite, OP-1118.[1][2][3] OP-1118 is formed via hydrolysis of the isobutyryl ester of Fidaxomicin and also possesses antibacterial activity against C. difficile.[4] Both compounds are predominantly excreted in the feces.[4]
Bioanalytical Method
This method employs liquid-liquid extraction (LLE) for sample cleanup, followed by reversed-phase liquid chromatography for separation and tandem mass spectrometry for detection. This compound is used as the internal standard to ensure accuracy and precision.
Experimental Workflow
The overall workflow for the pharmacokinetic analysis of Fidaxomicin from human plasma samples is depicted below.
Protocols
Materials and Reagents
-
Fidaxomicin reference standard
-
This compound (Internal Standard)
-
Methanol (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Ammonium Acetate (HPLC grade)
-
Ammonia Solution (HPLC grade)
-
Deionized Water (18.2 MΩ·cm)
-
Human Plasma (K2-EDTA)
Stock and Working Solutions Preparation
-
Fidaxomicin Stock Solution (1.00 mg/mL): Accurately weigh the Fidaxomicin reference standard and dissolve in methanol to achieve a final concentration of 1.00 mg/mL.
-
Internal Standard Stock Solution (1.00 mg/mL): Accurately weigh the this compound reference standard and dissolve in methanol to achieve a final concentration of 1.00 mg/mL.
-
Internal Standard Working Solution (3.00 ng/mL): Perform serial dilutions of the Internal Standard Stock Solution with a methanol:water (50:50, v/v) mixture to obtain a final concentration of 3.00 ng/mL.[5]
-
Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QC samples by spiking appropriate amounts of the Fidaxomicin stock solution into blank human plasma.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 50.0 µL of human plasma sample (calibrator, QC, or unknown) into a clean microcentrifuge tube.
-
Add 50.0 µL of the Internal Standard Working Solution (3.00 ng/mL this compound) to each tube.[5]
-
Add 200 µL of deionized water.[5]
-
Add 800 µL of ethyl acetate.[5]
-
Vortex the mixture for 5 minutes.[5]
-
Allow the tubes to stand for 5 minutes to ensure phase separation.[5]
-
Carefully transfer 700 µL of the upper organic layer (supernatant) to a new set of tubes or a 96-well plate.[5]
-
Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue with 300 µL of a methanol:water (1:1, v/v) mixture.[5]
-
Vortex briefly and transfer to autosampler vials or plates for analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters are based on a validated method and serve as a robust starting point.[5] Instrument-specific optimization is recommended.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| LC System | UPLC/HPLC System |
| Column | XSelect CSH C18 (or equivalent) |
| Mobile Phase A | 5mM Ammonium Acetate in Water with 0.05% Ammonia |
| Mobile Phase B | Methanol |
| Gradient | Gradient elution (specifics to be optimized) |
| Flow Rate | 0.4 - 0.6 mL/min (typical) |
| Column Temp. | 40°C |
| Injection Vol. | 10.0 µL[5] |
| Run Time | ~5 minutes[5] |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| MS System | Triple Quadrupole Mass Spectrometer |
| Ion Source | Electrospray Ionization (ESI)[5] |
| Polarity | Negative[5] |
| Spray Voltage | -4500 V[5] |
| Source Temp. | 500°C[5] |
| Curtain Gas | 35 psi[5] |
| Collision Gas | 9 psi[5] |
| Ion Source Gas 1 | 65 psi[5] |
| Ion Source Gas 2 | 65 psi[5] |
| Dwell Time | 150 ms[5] |
Table 3: MRM Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Fidaxomicin | 1055.5 | 231.0 | -80 | -43 |
| This compound (IS) | 1062.5 | 231.0 | -80 | -43 |
| OP-1118 (Metabolite) | 985.3 | 231.0 | -80 | -43 |
Data derived from a validated bioanalytical method.[5]
Method Validation Summary
The described method has been validated to demonstrate its suitability for the quantitative analysis of Fidaxomicin in human plasma. Key validation parameters are summarized below.
Logical Relationship for Method Validation
The validation process follows a logical progression to ensure the method is reliable, reproducible, and accurate for its intended purpose.
Quantitative Performance
Table 4: Calibration Curve and Quality Control Levels
| Level | Fidaxomicin Conc. (ng/mL) | OP-1118 Conc. (ng/mL) |
|---|---|---|
| LLOQ | 0.100 | 0.200 |
| LQC | 0.300 | 0.600 |
| MQC | 2.50 | 5.00 |
| HQC | 15.0 | 30.0 |
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control. Data derived from a representative method.[5]
Table 5: Summary of Method Performance
| Parameter | Fidaxomicin | OP-1118 |
|---|---|---|
| Linearity Range (ng/mL) | 0.100 - 20.0 | 0.200 - 40.0 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | < 15% (< 20% at LLOQ) | < 15% (< 20% at LLOQ) |
| Extraction Recovery (LQC) | 66.9% | 61.0% |
| Extraction Recovery (MQC) | 73.0% | 62.2% |
| Extraction Recovery (HQC) | 72.9% | 64.5% |
| IS Extraction Recovery | 77.8% | 77.8% |
Performance criteria based on FDA/EMA guidelines. Quantitative recovery data sourced from a published method.[5]
Conclusion
The presented application note details a robust and sensitive LC-MS/MS method for the quantification of Fidaxomicin in human plasma, utilizing this compound as the stable isotope-labeled internal standard. The protocol, including a straightforward liquid-liquid extraction and specific instrument parameters, provides a reliable foundation for pharmacokinetic studies. The use of this compound effectively mitigates potential matrix effects and ensures high accuracy and precision, meeting the stringent requirements for regulated bioanalysis in drug development.
References
- 1. Fidaxomicin attains high fecal concentrations with minimal plasma concentrations following oral administration in patients with Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. CN112816584A - Bioanalysis method of fidaxomicin and metabolite OP-1118 thereof in human plasma - Google Patents [patents.google.com]
Application Note and Protocol for the Extraction of Fidaxomicin from Human Plasma
Introduction
Fidaxomicin is a narrow-spectrum macrocyclic antibiotic used for the treatment of Clostridium difficile-associated diarrhea. Accurate quantification of fidaxomicin and its primary active metabolite, OP-1118, in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. This application note provides a detailed protocol for the liquid-liquid extraction (LLE) of fidaxomicin and OP-1118 from human plasma, a method noted for its ability to effectively remove endogenous matrix components and reduce matrix effects in subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1]. While other techniques such as protein precipitation followed by solid-phase extraction (SPE) have also been utilized for plasma and fecal samples, LLE offers a robust and sensitive approach for bioanalysis[2][3].
Principle
This protocol employs a liquid-liquid extraction technique to isolate fidaxomicin and its metabolite from human plasma. The method is based on the differential partitioning of the analytes between an aqueous phase (plasma) and an immiscible organic solvent (ethyl acetate). Following the addition of an internal standard to the plasma sample, an organic solvent is used to extract the compounds of interest. After separation of the two phases by centrifugation, the organic layer containing the analytes is removed, evaporated to dryness, and the residue is reconstituted in a solvent compatible with LC-MS/MS analysis.
Materials and Reagents
-
Fidaxomicin reference standard
-
OP-1118 reference standard
-
Fidaxomicin-d7 (internal standard)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Human plasma (blank)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
96-well plates or microcentrifuge tubes
-
Pipettes and tips
Experimental Protocol
This protocol is adapted from the bioanalysis method described in patent CN112816584A[1].
Preparation of Standard and Internal Standard Solutions
-
Stock Solutions: Prepare individual stock solutions of fidaxomicin, OP-1118, and this compound in methanol at a concentration of approximately 1.00 mg/mL.
-
Calibration Standards: Prepare a series of mixed standard samples by spiking blank human plasma with the appropriate volumes of the stock solutions. The concentration range for fidaxomicin should be 0.100-20.0 ng/mL and for OP-1118 should be 0.200-40.0 ng/mL[1].
-
Internal Standard Working Solution: Dilute the this compound stock solution with a methanol:water (50:50, v/v) mixture to prepare an internal standard working solution with a concentration of 3.00 ng/mL[1].
Sample Preparation: Liquid-Liquid Extraction
-
Pipette 50.0 µL of the plasma sample (calibration standard, quality control sample, or unknown sample) into a centrifuge tube or a well of a 96-well plate.
-
Add 50.0 µL of the 3.00 ng/mL this compound internal standard solution.
-
Add 200 µL of ultrapure water.
-
Add 800 µL of ethyl acetate.
-
Vortex the mixture for 5 minutes.
-
Allow the mixture to stand for 5 minutes to permit phase separation.
-
Centrifuge the samples if necessary to achieve a clear separation of the aqueous and organic layers.
-
Carefully transfer 700 µL of the upper organic layer (supernatant) to a new clean tube or 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue with 300 µL of a methanol:water (1:1, v/v) solution.
-
The sample is now ready for injection into the LC-MS/MS system. A typical injection volume is 10.0 µL[1].
Data Presentation
The following table summarizes the quantitative data related to the liquid-liquid extraction of fidaxomicin and its metabolite, OP-1118, from human plasma.
| Analyte | Quality Control Level | Extraction Recovery (%) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Fidaxomicin | Low | 66.9 | 0.100[1] |
| Medium | 73.0 | ||
| High | 72.9 | ||
| OP-1118 | Low | 61.0 | 0.200[1] |
| Medium | 62.2 | ||
| High | 64.5 | ||
| This compound | - | 77.8 | - |
Data for extraction recovery and LLOQ are sourced from patent CN112816584A.
Visualization
Experimental Workflow for Liquid-Liquid Extraction of Fidaxomicin
Caption: Workflow for the liquid-liquid extraction of fidaxomicin from plasma.
References
- 1. CN112816584A - Bioanalysis method of fidaxomicin and metabolite OP-1118 thereof in human plasma - Google Patents [patents.google.com]
- 2. Fidaxomicin Attains High Fecal Concentrations With Minimal Plasma Concentrations Following Oral Administration in Patients With Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Note: Solid-Phase Extraction Protocol for Fidaxomicin and its Metabolite OP-1118 from Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the solid-phase extraction (SPE) of fidaxomicin and its primary active metabolite, OP-1118, from human plasma. The described method combines protein precipitation with the use of a reversed-phase polymeric sorbent, providing a robust and reliable procedure for sample clean-up prior to quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals requiring accurate and reproducible quantification of these compounds in a biological matrix.
Introduction
Fidaxomicin is a narrow-spectrum macrocyclic antibiotic used for the treatment of Clostridioides difficile infection. It is primarily transformed in vivo via hydrolysis to its major and microbiologically active metabolite, OP-1118.[1][2] Accurate bioanalysis of both the parent drug and its metabolite in plasma is crucial for pharmacokinetic and pharmacodynamic studies. Due to the complexity of the plasma matrix, a robust sample preparation method is necessary to remove interfering substances such as proteins and phospholipids, ensuring the sensitivity and accuracy of subsequent LC-MS/MS analysis. Solid-phase extraction is a widely used technique for this purpose. This document outlines a method that couples protein precipitation with SPE using a water-wettable, hydrophilic-lipophilic balanced (HLB) polymeric sorbent.
Quantitative Data Summary
While specific SPE recovery data for fidaxomicin and OP-1118 is not widely published, the following tables provide relevant quantitative information. Table 1 summarizes typical plasma concentrations observed in clinical studies. Table 2 presents extraction recovery and matrix effect data from a published liquid-liquid extraction (LLE) method, which can serve as a benchmark for extraction efficiency.
Table 1: Observed Plasma Concentrations of Fidaxomicin and OP-1118 in Clinical Studies
| Analyte | Mean Concentration (Day 1) | Mean Concentration (Last Day of Therapy) | Concentration Range in Phase 3 Patients |
| Fidaxomicin | 22.8 ± 26.7 ng/mL | 28.5 ± 33.4 ng/mL | Below LLOQ (0.2 ng/mL) to 237 ng/mL |
| OP-1118 | 44.5 ± 50.4 ng/mL | 85.6 ± 131 ng/mL | Below LLOQ (0.2 ng/mL) to 871 ng/mL |
Data compiled from clinical studies involving oral administration of 200 mg fidaxomicin.[1]
Table 2: Extraction Recovery and Matrix Effects for Fidaxomicin and OP-1118 using a Liquid-Liquid Extraction (LLE) Method
| Analyte | Quality Control Level | Mean Extraction Recovery (%) | Internal Standard Normalized Matrix Factor (%) |
| Fidaxomicin | Low (LQC) | 66.9 | 96.8 |
| Medium (MQC) | 73.0 | Not Reported | |
| High (HQC) | 72.9 | 100.7 | |
| OP-1118 | Low (LQC) | 61.0 | 78.1 |
| Medium (MQC) | 62.2 | Not Reported | |
| High (HQC) | 64.5 | 68.4 |
Data from a validated bioanalysis method using liquid-liquid extraction with ethyl acetate.[3]
Experimental Protocols
This protocol is based on a published method that combines protein precipitation with SPE using an Oasis HLB 30 mg 96-well plate.[4] Where specific volumes for wash and elution steps were not provided in the original source, a generic protocol for the specified SPE product has been adapted.
Materials and Reagents
-
Human plasma (K2EDTA)
-
Fidaxomicin and OP-1118 reference standards
-
Fidaxomicin-d7 or other suitable internal standard (IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid, LC-MS grade
-
Deionized water (18.2 MΩ·cm)
-
Oasis HLB 96-well Plate, 30 mg sorbent per well, or equivalent
-
96-well collection plate
-
Positive pressure manifold or vacuum manifold
-
Plate evaporator
Protocol Workflow Diagram
Caption: Workflow for the extraction of fidaxomicin and OP-1118.
Step-by-Step Methodology
1. Sample Pre-treatment & Protein Precipitation
-
Allow frozen plasma samples to thaw completely at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube or a well in a 96-well deep-well plate, add 200 µL of plasma.
-
Add 25 µL of the internal standard working solution (e.g., this compound at 160 ng/mL).
-
Vortex briefly to mix.
-
Add precipitating solvent (e.g., 400 µL of acetonitrile). The ratio of plasma to solvent should be optimized but 1:2 is a common starting point.
-
Vortex vigorously for 1 minute to ensure thorough protein precipitation.
-
Centrifuge the samples at ≥3000 x g for 10 minutes to pellet the precipitated proteins.
2. Solid-Phase Extraction (SPE) Note: The Oasis HLB sorbent is water-wettable, which allows for a simplified 3-step (Load-Wash-Elute) protocol, eliminating the need for traditional conditioning and equilibration steps.[5]
-
Place the Oasis HLB 30 mg 96-well plate on a vacuum or positive pressure manifold fitted with a collection plate.
-
Load: Carefully aspirate the supernatant from the centrifuged samples and slowly load it directly into the wells of the SPE plate. Avoid disturbing the protein pellet.
-
Apply low vacuum or positive pressure to pass the sample through the sorbent bed at a steady flow rate (approx. 1-2 mL/min).
-
Wash: Add 500 µL of a weak wash solvent, such as 5% methanol in deionized water, to each well. This step removes highly polar interferences.
-
Apply vacuum or pressure to pass the wash solvent completely through the sorbent bed.
-
Elute: Place a clean 96-well collection plate inside the manifold.
-
Add 500 µL of elution solvent, such as 90:10 (v/v) acetonitrile:methanol, to each well. This solvent is strong enough to disrupt the hydrophobic interactions and elute the analytes of interest.
-
Apply low, steady vacuum or pressure to slowly pass the elution solvent through the sorbent and into the clean collection plate.
3. Post-Elution Processing
-
Place the collection plate containing the eluate into a plate evaporator.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 50°C.[4]
-
Reconstitute: Add 100 µL of a reconstitution solvent compatible with the initial mobile phase of the LC-MS/MS system (e.g., 50:50 v/v methanol:water) to each well.
-
Seal the plate and vortex for 30 seconds to ensure the dried extract is fully dissolved.
-
The plate is now ready for injection into the LC-MS/MS system.
Conclusion
The protocol described provides a comprehensive workflow for the extraction of fidaxomicin and its metabolite OP-1118 from human plasma. By combining an initial protein precipitation step with a simplified 3-step solid-phase extraction protocol using Oasis HLB, this method effectively removes matrix interferences, allowing for reliable and sensitive quantification by LC-MS/MS. This application note serves as a valuable resource for researchers involved in the bioanalysis of these compounds.
References
- 1. waters.com [waters.com]
- 2. Fidaxomicin for the Treatment of Clostridioides difficile Infection in Adult Patients: An Update on Results from Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN112816584A - Bioanalysis method of fidaxomicin and metabolite OP-1118 thereof in human plasma - Google Patents [patents.google.com]
- 4. academic.oup.com [academic.oup.com]
- 5. lcms.cz [lcms.cz]
Application Note: High-Throughput Analysis of Fidaxomicin and Fidaxomicin-d7 in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the simultaneous quantification of Fidaxomicin and its deuterated internal standard, Fidaxomicin-d7, in human plasma. The method utilizes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, ensuring high sensitivity and selectivity for bioanalytical studies. The described sample preparation and chromatographic conditions are optimized for reliable and reproducible results, making it suitable for pharmacokinetic and drug metabolism studies in a high-throughput environment.
Introduction
Fidaxomicin is a narrow-spectrum macrocyclic antibiotic used for the treatment of Clostridium difficile infection.[1][2] Accurate determination of its concentration in biological matrices is crucial for clinical research and drug development. Stable isotope-labeled internal standards, such as this compound, are essential for correcting matrix effects and variability during sample processing and analysis, thereby ensuring the accuracy of quantitative results.[3] This document provides a comprehensive methodology for the optimal separation and detection of Fidaxomicin and this compound.
Experimental
Materials and Reagents
-
Fidaxomicin reference standard
-
Human plasma (K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Sample Preparation
A liquid-liquid extraction (LLE) method is employed for the extraction of Fidaxomicin and this compound from human plasma.[3]
Protocol:
-
Allow plasma samples to thaw at room temperature.
-
To 50 µL of plasma sample, add 50 µL of internal standard working solution (this compound at a suitable concentration, e.g., 3.00 ng/mL).[3]
-
Add 200 µL of aqueous solution and 800 µL of ethyl acetate.[3]
-
Vortex the mixture for 5 minutes.[3]
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Transfer the supernatant (organic layer) to a clean tube.[3]
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 300 µL of a methanol-water mixture (1:1, v/v).[3]
-
Inject the reconstituted sample into the LC-MS/MS system.
Alternatively, a protein precipitation followed by solid-phase extraction (SPE) can be utilized.[1][5]
Chromatographic Conditions
An LC-MS/MS system is used for the analysis. The following conditions are recommended for the optimal separation of Fidaxomicin and this compound.
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | XSelect CSH C18, 2.1 x 100 mm, 1.7 µm or equivalent reversed-phase C18/C8 column[3][6] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Gradient elution is recommended to ensure optimal separation and peak shape.[3] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Autosampler Temp. | 10 °C |
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for detection.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[3] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Spray Voltage | -4500 V[3] |
| Ion Source Temp. | 500 °C[3] |
| Curtain Gas | 35 psi[3] |
| Nebulizer Gas (Gas 1) | 65 psi[3] |
| Heater Gas (Gas 2) | 65 psi[3] |
| MRM Transitions | Specific precursor-to-product ion transitions for Fidaxomicin and this compound should be optimized. |
Results and Discussion
The described method provides excellent separation and detection of Fidaxomicin and its deuterated internal standard, this compound. The use of a C18 column with a gradient elution program allows for the resolution of the analytes from endogenous plasma components, minimizing matrix effects. The negative ion mode ESI provides a sensitive and specific detection for quantitative analysis.[3] The lower limit of quantification (LLOQ) for Fidaxomicin in plasma has been reported to be as low as 0.100 ng/mL to 0.2 ng/mL.[2][3]
Conclusion
The protocol detailed in this application note provides a reliable and sensitive method for the quantitative analysis of Fidaxomicin and this compound in human plasma. The combination of liquid-liquid extraction and LC-MS/MS analysis offers a robust workflow for researchers, scientists, and drug development professionals engaged in the bioanalysis of Fidaxomicin.
References
- 1. Fidaxomicin Attains High Fecal Concentrations With Minimal Plasma Concentrations Following Oral Administration in Patients With Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. CN112816584A - Bioanalysis method of fidaxomicin and metabolite OP-1118 thereof in human plasma - Google Patents [patents.google.com]
- 4. Fidaxomicin stable isotope labelled | SiChem GmbH [shop.sichem.de]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. CN104513286A - Method for separating and purifying fidaxomicin - Google Patents [patents.google.com]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Fidaxomicin-d7 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of fidaxomicin and its deuterated internal standard, fidaxomicin-d7, in human plasma. The described protocol utilizes a simple liquid-liquid extraction procedure for sample preparation, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in negative ion mode. This method is ideal for researchers, scientists, and drug development professionals requiring accurate and precise measurement of fidaxomicin in a biological matrix.
Introduction
Fidaxomicin is a narrow-spectrum macrocyclic antibiotic used for the treatment of Clostridioides difficile infection. To support pharmacokinetic studies and clinical research, a reliable method for the quantification of fidaxomicin in biological samples is essential. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision. This document provides a comprehensive protocol for the determination of fidaxomicin in human plasma using this compound as the internal standard.
Experimental
Sample Preparation
A liquid-liquid extraction method is employed for the isolation of fidaxomicin and this compound from human plasma[1].
Protocol:
-
To 50.0 µL of human plasma sample, add 50.0 µL of the internal standard working solution (3.00 ng/mL this compound in methanol:water (50:50, v/v))[1].
-
Add 200 µL of aqueous solution and 800 µL of ethyl acetate[1].
-
Vortex the mixture for 5 minutes, then allow it to stand for 5 minutes to ensure phase separation[1].
-
Transfer 700 µL of the upper organic layer (supernatant) to a clean tube and evaporate to dryness under a stream of nitrogen[1].
-
Reconstitute the dried extract with 300 µL of methanol:water (1:1, v/v)[1].
-
Inject 10.0 µL of the reconstituted sample into the LC-MS/MS system[1].
Liquid Chromatography
Chromatographic separation is achieved using a C18 reversed-phase column with gradient elution.
| Parameter | Value |
| HPLC Column | XSelectt CSH C18[1] |
| Mobile Phase A | To be optimized (typically water with an additive like formic acid or ammonium acetate) |
| Mobile Phase B | To be optimized (typically acetonitrile or methanol) |
| Flow Rate | To be optimized |
| Gradient | A gradient elution program should be developed to ensure adequate separation of the analytes from matrix components. |
| Column Temperature | To be optimized |
| Injection Volume | 10.0 µL[1] |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in negative ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.
Table 1: Mass Spectrometry Parameters
| Parameter | Fidaxomicin | This compound (Internal Standard) |
| Precursor Ion (m/z) | 1055.5[2] | 1062.5[2] |
| Product Ion (m/z) | 231.0[2] | 231.0[2] |
| Ionization Mode | Negative Electrospray Ionization (ESI)[2] | Negative Electrospray Ionization (ESI)[2] |
| Declustering Potential (DP) | -80 V[2] | To be optimized |
| Collision Energy (CE) | -43 eV[2] | To be optimized |
Table 2: Ion Source Parameters
| Parameter | Value |
| Spray Voltage | -4500 V[2] |
| Gas 1 (Nebulizer Gas) | 65 psi[2] |
| Gas 2 (Heater Gas) | 65 psi[2] |
| Curtain Gas | 35 psi[2] |
| Ion Source Temperature | 500 °C[2] |
Experimental Workflow
Caption: Experimental workflow for the quantification of fidaxomicin in human plasma.
Results and Discussion
This LC-MS/MS method provides excellent sensitivity and selectivity for the quantification of fidaxomicin in human plasma. The use of this compound as an internal standard effectively compensates for any variability during sample preparation and analysis, leading to high accuracy and precision. The described sample preparation technique is straightforward and efficient. The chromatographic and mass spectrometric conditions are optimized to achieve a high signal-to-noise ratio and minimize matrix interference.
Conclusion
The detailed protocol presented in this application note describes a reliable and sensitive method for the quantification of fidaxomicin in human plasma using its deuterated internal standard, this compound. This method is well-suited for pharmacokinetic studies and therapeutic drug monitoring in a research setting. The provided parameters and workflow can be adapted and validated by researchers for their specific laboratory instrumentation and requirements.
References
Application of Fidaxomicin-d7 in Preclinical and Clinical Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fidaxomicin is a narrow-spectrum macrocyclic antibiotic indicated for the treatment of Clostridioides difficile-associated diarrhea (CDAD) in adults and pediatric patients.[1] Its primary mechanism of action is the inhibition of bacterial RNA polymerase.[2] Fidaxomicin is minimally absorbed systemically and is primarily active within the gastrointestinal tract.[2][3] The major and active metabolite of fidaxomicin is OP-1118, formed by hydrolysis.[2]
In the landscape of preclinical and clinical drug development, the accurate quantification of fidaxomicin and its metabolite, OP-1118, in biological matrices is paramount for pharmacokinetic (PK) and toxicokinetic (TK) assessments. Fidaxomicin-d7, a deuterium-labeled stable isotope of fidaxomicin, serves as an ideal internal standard (IS) for bioanalytical methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), ensuring the accuracy and precision of these measurements.[4] This document provides detailed application notes and experimental protocols for the use of this compound in such studies.
Application Notes
This compound is predominantly utilized as an internal standard in bioanalytical methods to support both preclinical and clinical pharmacokinetic studies of fidaxomicin. Its utility stems from its near-identical physicochemical properties to the unlabeled analyte, fidaxomicin, while having a distinct mass, which allows for its differentiation by a mass spectrometer. The co-extraction of the internal standard with the analyte from the biological matrix compensates for variability during sample preparation and analysis, thereby improving the accuracy and precision of the quantification.
The primary application of this compound is in the development and validation of robust LC-MS/MS methods for the simultaneous quantification of fidaxomicin and its active metabolite, OP-1118, in plasma.[4] This is crucial for characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of fidaxomicin.
Data Presentation
The following tables summarize quantitative data from various studies on fidaxomicin, where this compound would be employed as an internal standard for accurate quantification.
Table 1: Bioanalytical Method Parameters for Fidaxomicin and OP-1118 using this compound as Internal Standard
| Parameter | Fidaxomicin | OP-1118 | This compound (IS) | Reference |
| Mass Transition (m/z) | 1055.5 → 231.0 | 985.3 → 231.0 | 1062.5 → 231.0 | [4] |
| Lower Limit of Quantitation (LLOQ) in Plasma | 0.100 ng/mL | 0.200 ng/mL | N/A | [4] |
| Internal Standard Concentration | N/A | N/A | 3.00 ng/mL | [4] |
| Extraction Recovery from Plasma (LQC, MQC, HQC) | 66.9%, 73.0%, 72.9% | 61.0%, 62.2%, 64.5% | 77.8% | [4] |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 2: Summary of Plasma Pharmacokinetic Parameters of Fidaxomicin and OP-1118 in Humans
| Population | Analyte | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Reference |
| Healthy Adult Males (single 200 mg dose) | Fidaxomicin | 22.4 ± 28.3 | 1-5 | - | [2] |
| OP-1118 | 43.6 ± 54.0 | 1-5 | - | [2] | |
| CDAD Patients (200 mg BID, Day 1) | Fidaxomicin | 22.8 ± 26.7 | - | - | [3] |
| OP-1118 | 44.5 ± 50.4 | - | - | [3] | |
| CDAD Patients (200 mg BID, Last Day) | Fidaxomicin | 28.5 ± 33.4 | - | - | [3] |
| OP-1118 | 85.6 ± 131 | - | - | [3] | |
| Healthy Japanese Subjects (multiple 200 mg doses) | Fidaxomicin | 8.7 ± 5.3 | - | 58.5 ± 36.7 | [5] |
| Healthy Caucasian Subjects (multiple 200 mg doses) | Fidaxomicin | 7.0 ± 3.7 | - | 37.6 ± 15.7 | [5] |
| Pediatric CDAD Patients (16 mg/kg BID) | Fidaxomicin | 0.6 - 87.4 | 3-5 | - | [6] |
| OP-1118 | 2.4 - 882.0 | 3-5 | - | [6] |
Values are presented as mean ± standard deviation or range where indicated.
Table 3: Fecal Concentrations of Fidaxomicin and OP-1118 in Humans
| Population | Analyte | Fecal Concentration (µg/g) | Reference |
| CDAD Patients (200 mg BID, Last Day) | Fidaxomicin | >1000 | [3] |
| OP-1118 | >800 | [3] | |
| Healthy Japanese Subjects (multiple 200 mg doses) | Fidaxomicin | 2669 | [5] |
| Healthy Caucasian Subjects (multiple 200 mg doses) | Fidaxomicin | 2181 | [5] |
| Pediatric CDAD Patients (16 mg/kg BID, Last Day) | Fidaxomicin | Average 3228 | [6] |
Experimental Protocols
Protocol 1: Quantification of Fidaxomicin and OP-1118 in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol is adapted from a validated bioanalytical method.[4]
1. Objective: To accurately quantify the concentrations of fidaxomicin and its major metabolite, OP-1118, in human plasma samples.
2. Materials and Reagents:
-
Fidaxomicin reference standard
-
OP-1118 reference standard
-
This compound (Internal Standard)
-
Human plasma (with appropriate anticoagulant)
-
Methanol (LC-MS grade)
-
Ethyl acetate (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ammonia solution (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes
-
96-well plates
3. Sample Preparation (Liquid-Liquid Extraction):
-
Thaw plasma samples at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 50.0 µL of the plasma sample.
-
Add 50.0 µL of the internal standard working solution (3.00 ng/mL this compound in methanol).
-
Add 200 µL of ultrapure water.
-
Add 800 µL of ethyl acetate.
-
Vortex the mixture for 5 minutes.
-
Allow the mixture to stand for 5 minutes to allow for phase separation.
-
Transfer 700 µL of the upper organic layer (ethyl acetate) to a clean 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue with 300 µL of methanol-water (1:1, v/v).
-
Seal the plate and vortex briefly. The sample is now ready for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Chromatographic Column: XSelect CSH C18 column.
-
Mobile Phase A: 5 mM ammonium acetate in water with 0.05% ammonia.
-
Mobile Phase B: Methanol.
-
Gradient Elution: A suitable gradient program should be developed to ensure the separation of fidaxomicin, OP-1118, and any potential interfering substances. The total run time is approximately 5 minutes.
-
Injection Volume: 10.0 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), negative ion mode.
-
MS/MS Parameters:
-
Spray Voltage: -4500 V
-
Gas 1 (Nebulizer Gas): 65 psi
-
Gas 2 (Heater Gas): 65 psi
-
Curtain Gas: 35 psi
-
Ion Source Temperature: 500 °C
-
Collision Gas: 9 psi
-
Dwell Time: 150 ms
-
Declustering Potential (DP): -80 V
-
Collision Energy (CE): -43 eV
-
-
MRM Transitions:
-
Fidaxomicin: m/z 1055.5 → 231.0
-
OP-1118: m/z 985.3 → 231.0
-
This compound: m/z 1062.5 → 231.0
-
5. Method Validation: The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry).[7][8][9][10] Key validation parameters include:
-
Selectivity and Specificity
-
Calibration Curve (Linearity and Range)
-
Accuracy and Precision (Intra- and Inter-day)
-
Matrix Effect
-
Extraction Recovery
-
Stability (Freeze-thaw, Bench-top, Long-term, Stock solution)
-
Dilution Integrity
Visualizations
References
- 1. Fidaxomicin: a novel macrolide antibiotic for Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Fidaxomicin attains high fecal concentrations with minimal plasma concentrations following oral administration in patients with Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN112816584A - Bioanalysis method of fidaxomicin and metabolite OP-1118 thereof in human plasma - Google Patents [patents.google.com]
- 5. Comparison of the safety, tolerability, and pharmacokinetics of fidaxomicin in healthy Japanese and caucasian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and Pharmacokinetic Study of Fidaxomicin in Children With Clostridium difficile-Associated Diarrhea: A Phase 2a Multicenter Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
mitigating matrix effects in Fidaxomicin bioanalysis with Fidaxomicin-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bioanalysis of Fidaxomicin, with a focus on mitigating matrix effects using its deuterated internal standard, Fidaxomicin-d7.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of Fidaxomicin?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1] This can lead to either ion suppression or enhancement, causing inaccurate and imprecise quantification of Fidaxomicin.[2][3] Given the complexity of biological matrices, endogenous substances like phospholipids and salts can interfere with the ionization of Fidaxomicin in the mass spectrometer's ion source, compromising the reliability of the analytical method.[1]
Q2: Why is a stable isotope-labeled internal standard like this compound recommended for Fidaxomicin bioanalysis?
A2: A stable isotope-labeled internal standard (SIL-IS) such as this compound is considered the gold standard for mitigating matrix effects in LC-MS/MS bioanalysis.[4] Because this compound is structurally and physicochemically almost identical to Fidaxomicin, it co-elutes chromatographically and experiences the same degree of matrix effects (ion suppression or enhancement).[4] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects can be effectively normalized, leading to significantly improved accuracy and precision of the quantitative results.[4]
Q3: What are the key validation parameters to assess when developing a bioanalytical method for Fidaxomicin?
A3: According to regulatory guidelines, key validation parameters for a bioanalytical method include selectivity, accuracy, precision, recovery, calibration curve performance, and stability.[5][6] When dealing with complex matrices, it is especially crucial to thoroughly evaluate the matrix effect.[1] This involves assessing the matrix factor and the internal standard normalized matrix factor to ensure that the method is robust and reliable across different sources of the biological matrix.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Fidaxomicin Quantification | Inconsistent matrix effects between samples. Inadequate compensation by the internal standard (if not a SIL-IS). | Implement the use of this compound as the internal standard to normalize for variability. Optimize the sample preparation procedure to remove more interfering matrix components. |
| Ion Suppression Observed | Co-elution of endogenous plasma components (e.g., phospholipids) with Fidaxomicin. High concentrations of salts in the sample extract. | Modify the chromatographic gradient to better separate Fidaxomicin from the suppression zone. Optimize the liquid-liquid extraction or solid-phase extraction protocol for more efficient cleanup. Consider a dilution of the sample if sensitivity allows. |
| Low Recovery of Fidaxomicin | Suboptimal extraction solvent or pH during sample preparation. Adsorption of the analyte to labware. | Screen different organic solvents for liquid-liquid extraction to improve partitioning. Adjust the pH of the sample or extraction solvent to ensure Fidaxomicin is in a neutral state for better extraction. Use low-adsorption microcentrifuge tubes and pipette tips. |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions with the analytical column. Inappropriate mobile phase composition. | Use a column with a different stationary phase or end-capping. Add a small amount of a modifier (e.g., formic acid, ammonium formate) to the mobile phase to improve peak shape. Ensure the injection solvent is not significantly stronger than the initial mobile phase. |
| Inconsistent this compound Signal | Errors in the addition of the internal standard solution. Degradation of the internal standard. | Ensure precise and consistent pipetting of the internal standard solution into all samples, standards, and quality controls. Verify the stability of the this compound stock and working solutions under the storage conditions used. |
Experimental Protocols and Data
Detailed Experimental Protocol for Fidaxomicin Bioanalysis in Human Plasma
This protocol is based on a validated LC-MS/MS method utilizing liquid-liquid extraction and this compound as an internal standard.[7]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 50.0 µL of a human plasma sample, add 50.0 µL of the internal standard solution (this compound at 3.00 ng/mL).
-
Add 200 µL of ultrapure water and 800 µL of ethyl acetate.
-
Vortex the mixture for 5 minutes, then allow it to stand for 5 minutes to ensure phase separation.
-
Transfer 700 µL of the upper organic layer (ethyl acetate) to a clean 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried residue with 300 µL of a methanol-water solution (1:1, v/v).
-
Inject 10.0 µL of the reconstituted sample into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
Chromatographic Column: XSelect CSH C18
-
Mobile Phase A: 0.05% ammonia in water
-
Mobile Phase B: Methanol
-
Elution: Gradient elution
-
Total Run Time: 5 minutes
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode
-
Ion Transitions:
-
Fidaxomicin: m/z 1055.5 → 231.0
-
This compound: m/z 1062.5 → 231.0
-
OP-1118 (metabolite): m/z 985.3 → 231.0
-
Quantitative Data on Method Performance
The use of this compound significantly improves the performance of the bioanalytical method by compensating for matrix effects and variability in extraction recovery.
Table 1: Extraction Recovery of Fidaxomicin and this compound [7]
| Analyte | LQC | MQC | HQC |
| Fidaxomicin | 66.9% | 73.0% | 72.9% |
| This compound | - | 77.8% | - |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 2: Matrix Effect Assessment with this compound [7]
| Analyte | Concentration Level | Internal Standard Normalized Matrix Factor | RSD (%) |
| Fidaxomicin | LQC | 96.8% | 6.1% |
| Fidaxomicin | HQC | 100.7% | 1.9% |
An internal standard normalized matrix factor close to 100% with a low Relative Standard Deviation (RSD) indicates effective mitigation of matrix effects.
Visualizations
Caption: Experimental workflow for the bioanalysis of Fidaxomicin in plasma.
Caption: Logic of mitigating matrix effects using this compound.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 4. benchchem.com [benchchem.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. CN112816584A - Bioanalysis method of fidaxomicin and metabolite OP-1118 thereof in human plasma - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Poor Peak Shape for Fidaxomicin-d7 in HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape for Fidaxomicin-d7 in High-Performance Liquid Chromatography (HPLC) analysis.
Troubleshooting Guide
Poor peak shape in HPLC can manifest as peak tailing, peak fronting, or split peaks, all of which can compromise the accuracy and precision of quantification. This guide provides a systematic approach to identifying and resolving these common issues.
What causes peak tailing for my this compound peak and how can I fix it?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in reversed-phase HPLC.[1][2][3]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Secondary Interactions with Silanol Groups | Strong interactions can occur between basic functional groups on your analyte and acidic silanol groups on the column's stationary phase.[1][3] To minimize these interactions, you can: • Lower the mobile phase pH: Operating at a lower pH (e.g., pH 2-3) can protonate the silanol groups, reducing their interaction with basic analytes.[1][3][4] • Use an end-capped column: These columns have fewer accessible silanol groups, which helps to minimize secondary interactions.[1][5] |
| Column Overload | Injecting too much sample can lead to mass overload, a common cause of peak tailing.[6][7] • Reduce injection volume or sample concentration: Try decreasing the amount of sample you're loading onto the column.[6][8] |
| Column Contamination or Degradation | An old or contaminated column can lose its efficiency and lead to poor peak shapes.[4][7] • Flush the column: Use a strong solvent to wash the column.[9] • Replace the column: If flushing doesn't resolve the issue, the column may need to be replaced.[7] |
| Inappropriate Mobile Phase pH | If the mobile phase pH is too close to the analyte's pKa, it can result in partial ionization and inconsistent interactions with the stationary phase.[5][6] • Adjust mobile phase pH: Ensure the pH is at least 2 units away from the analyte's pKa. |
| Extra-Column Volume | Excessive volume from tubing, fittings, or the detector cell can cause band broadening and peak tailing.[4][5] • Use shorter, narrower tubing: Minimize the length and internal diameter of all tubing.[4] • Check all connections: Ensure fittings are tight and there are no leaks.[10] |
My this compound peak is fronting. What are the likely causes and how do I resolve this?
Peak fronting, characterized by a leading edge that is broader than the trailing edge, is another common peak shape distortion.[1][6]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Column Overload | Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak fronting.[1][6][8] • Dilute the sample: Reduce the concentration of your sample before injection.[8] • Decrease injection volume: Injecting a smaller volume can also alleviate this issue.[1][10] |
| Poor Sample Solubility | If the sample is not fully dissolved in the injection solvent, it can lead to an uneven band shape and peak fronting.[1] • Change the injection solvent: Whenever possible, dissolve the sample in the initial mobile phase.[8][11] If a different solvent is necessary, ensure it is weaker than the mobile phase. |
| Column Collapse | Physical degradation of the column bed, often due to high pressure or incompatible mobile phase conditions, can cause peak fronting.[1][12] • Operate within column specifications: Ensure that the pressure, temperature, and pH of your method are within the manufacturer's recommended limits for the column.[1] • Replace the column: If column collapse is suspected, the column will likely need to be replaced.[1] |
| Incompatible Injection Solvent | A significant mismatch in strength between the injection solvent and the mobile phase can cause peak distortion.[8][12] • Match injection solvent to mobile phase: As a best practice, prepare your sample in the initial mobile phase whenever feasible.[11][13] |
I am observing split peaks for this compound. What could be the reason and what should I do?
Split peaks can be a complex issue, sometimes appearing as a "shoulder" on the main peak or as two distinct, closely eluting peaks.[1][14]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Partially Blocked Frit or Column Inlet | A blockage can cause the sample to be introduced onto the column unevenly, resulting in a split peak.[11][14][15] If all peaks in the chromatogram are split, this is a likely cause.[11][14] • Reverse flush the column: Disconnect the column and flush it in the reverse direction with a suitable solvent. • Replace the frit or column: If the blockage cannot be cleared, the frit or the entire column may need to be replaced.[14] |
| Column Void | A void or channel in the column packing material can lead to different flow paths for the analyte, causing peak splitting.[1][14][15] • Replace the column: A column with a void typically cannot be repaired and should be replaced.[14][15] |
| Injection Solvent Incompatibility | Injecting a sample in a solvent that is much stronger than the mobile phase can cause the analyte to precipitate at the head of the column or travel through in a distorted band.[1][16] • Use a weaker injection solvent: Ensure your sample solvent is of equal or lesser strength than your mobile phase.[11][16] |
| Co-eluting Interference | It is possible that what appears to be a split peak is actually two different, closely eluting compounds.[14][15][16] • Adjust chromatographic conditions: Modify the mobile phase composition, gradient, or temperature to improve the separation.[11][14] • Inject a smaller sample volume: This can help to determine if two separate components are present.[11][14] |
Experimental Protocols
Protocol 1: HPLC System Suitability Test for this compound
Purpose: To ensure the HPLC system is performing correctly before sample analysis.
Procedure:
-
Prepare a standard solution of this compound at a known concentration.
-
Make five replicate injections of the standard solution.
-
Evaluate the following parameters:
-
Peak Area Reproducibility: The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.[17]
-
Retention Time Reproducibility: The RSD of the retention times should be ≤ 2.0%.[17]
-
Tailing Factor: The USP tailing factor should be ≤ 2.0.[17]
-
Theoretical Plates (N): A measure of column efficiency. The value should be consistent with the column manufacturer's specifications.
-
Protocol 2: Column Wash and Regeneration
Purpose: To remove contaminants from the column that may be causing poor peak shape.
Procedure:
-
Disconnect the column from the detector.
-
Flush the column with a series of solvents, starting with the mobile phase without buffer salts.
-
Sequentially wash with the following solvents for at least 10-20 column volumes each:
-
Water
-
Methanol
-
Acetonitrile
-
Isopropanol (if compatible with your column)
-
-
If strongly retained hydrophobic compounds are suspected, a stronger solvent like dichloromethane (DCM) or tetrahydrofuran (THF) may be used, provided it is compatible with the column and HPLC system.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
Frequently Asked Questions (FAQs)
Q1: What are typical HPLC conditions for the analysis of Fidaxomicin?
While the optimal conditions for this compound may require some method development, published methods for Fidaxomicin can serve as a good starting point.
Typical HPLC Parameters for Fidaxomicin Analysis:
| Parameter | Typical Value/Condition | Reference |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) | [18][19] |
| Mobile Phase A | 0.1% Orthophosphoric Acid in Water or 0.02% Trifluoroacetic Acid (TFA) in Water | [17][18] |
| Mobile Phase B | Acetonitrile or a mixture of Acetonitrile and Methanol | [17][18] |
| Flow Rate | 1.0 mL/min | [18][19] |
| Detection Wavelength | 228 nm, 260 nm, or 275 nm | [17][18][19] |
| Column Temperature | 40 °C | [17] |
| Injection Volume | 5 µL | [17] |
Q2: Could the deuterium labeling in this compound be the cause of the poor peak shape?
Deuterium labeling is unlikely to be the direct cause of significant peak shape problems like severe tailing, fronting, or splitting.[20][21] While it can slightly alter the retention time and physicochemical properties, these changes are generally not drastic enough to cause major peak distortions on their own. The troubleshooting steps outlined in this guide for general HPLC issues are the most appropriate starting point.
Q3: How do I know if my column is overloaded?
Column overload can manifest as either peak tailing or fronting.[6] A key indicator of overload is a change in peak shape and a shift in retention time as the sample concentration is increased.[7] To confirm, inject a series of dilutions of your sample. If the peak shape improves and the retention time becomes more consistent at lower concentrations, you are likely overloading the column.
Q4: Is it better to use methanol or acetonitrile as the organic modifier in the mobile phase?
Both methanol and acetonitrile are common organic modifiers in reversed-phase HPLC. Acetonitrile generally has a lower viscosity, which can lead to higher column efficiency and lower backpressure.[22] The choice between the two can also affect the selectivity of the separation. If you are experiencing co-elution issues that might be mistaken for a split peak, changing the organic modifier is a valid troubleshooting step.
Diagrams
Caption: Troubleshooting workflow for poor HPLC peak shape.
Caption: Relationship between causes and peak shape issues.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. uhplcs.com [uhplcs.com]
- 5. chromtech.com [chromtech.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. support.waters.com [support.waters.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 13. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 14. sepscience.com [sepscience.com]
- 15. bio-works.com [bio-works.com]
- 16. [Kromasil®] F.A.Q. - Why does the chromatogram show split peaks? [kromasil.com]
- 17. jmpas.com [jmpas.com]
- 18. researchgate.net [researchgate.net]
- 19. veterinaria.org [veterinaria.org]
- 20. This compound | Apoptosis | 2143934-06-7 | Invivochem [invivochem.com]
- 21. glpbio.com [glpbio.com]
- 22. mastelf.com [mastelf.com]
Technical Support Center: Optimizing LC Methods for Fidaxomicin and OP-1118 Analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing liquid chromatography (LC) methods for the baseline resolution of Fidaxomicin and its primary metabolite, OP-1118.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an LC method to separate Fidaxomicin and OP-1118?
A1: A reversed-phase HPLC (RP-HPLC) method using a C18 column is a common starting point. Several published methods utilize a mobile phase consisting of an acidified aqueous solution and an organic modifier like acetonitrile or methanol. For example, a mobile phase of 0.1% ortho-phosphoric acid in water and acetonitrile has been successfully used.[1] Another approach involves a gradient elution with mobile phases containing 0.02% trifluoroacetic acid (TFA) in water and acetonitrile.[2]
Q2: What are the typical detection wavelengths for Fidaxomicin?
A2: UV detection is commonly employed for Fidaxomicin analysis. Wavelengths of 228 nm and 260 nm have been reported in validated methods.[1][3][4] The choice of wavelength may depend on the specific requirements of the analysis, such as sensitivity and the UV absorbance characteristics of potential impurities.
Q3: My peak shapes for Fidaxomicin are poor (e.g., tailing or broad). What could be the cause?
A3: Poor peak shape can result from several factors. One common issue is the injection solvent. Injecting a sample dissolved in a solvent much stronger than the initial mobile phase can lead to peak distortion.[5] It is recommended to dissolve the sample in the initial mobile phase whenever possible.[5] Other potential causes include column degradation, improper fitting connections leading to void volume, or a detector time constant that is too long.[5]
Q4: I am not achieving baseline resolution between Fidaxomicin and OP-1118. What adjustments can I make to my gradient?
A4: To improve resolution, you can adjust the gradient slope. A shallower gradient (a slower increase in the organic mobile phase concentration) will generally increase the separation between peaks.[5] You can also experiment with the initial and final mobile phase compositions and the duration of the gradient. Isocratic holds at certain points in the gradient can also help to resolve closely eluting peaks. For complex separations, modifying the mobile phase with different additives or changing the organic solvent (e.g., from acetonitrile to methanol) may alter selectivity and improve resolution.
Q5: Are there any LC-MS/MS methods available for the analysis of Fidaxomicin and OP-1118?
A5: Yes, validated liquid chromatography/tandem mass spectrometry (LC-MS/MS) methods have been developed for the quantification of Fidaxomicin and OP-1118, particularly in biological matrices like plasma and feces.[6][7][8] These methods offer high sensitivity and selectivity.[9] A patent describes an LC-MS/MS method using an XSelect CSH C18 column with gradient elution for bioanalysis.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Poor Resolution | Inappropriate mobile phase composition or gradient. | - Adjust the gradient slope (make it shallower).- Modify the mobile phase pH with additives like TFA or phosphoric acid.- Try a different organic solvent (e.g., methanol instead of acetonitrile). |
| Column aging or contamination. | - Wash the column according to the manufacturer's instructions.- If washing is ineffective, replace the column. | |
| Peak Tailing | Secondary interactions with the stationary phase. | - Add a competing base or acid to the mobile phase (e.g., triethylamine or formic acid) to mask active sites on the silica.- Ensure the mobile phase pH is appropriate for the analytes' pKa. |
| Column void or dead volume from improper fittings. | - Check all column connections and ensure fittings are properly seated.- Use pre-cut tubing or ensure a clean, perpendicular cut.[5] | |
| Ghost Peaks | Carryover from a previous injection. | - Implement a robust needle wash protocol.- Inject a blank solvent run to confirm carryover.- If the ghost peak area remains consistent after several blanks, contamination may be in the sample loop or needle.[5] |
| Contaminated mobile phase or diluent. | - Prepare fresh mobile phases and sample diluents. | |
| Fluctuating Retention Times | Inconsistent mobile phase preparation or pump malfunction. | - Ensure accurate and consistent mobile phase preparation.- Prime the pump to remove air bubbles.- Check for pump leaks. |
| Temperature fluctuations. | - Use a column oven to maintain a stable temperature. |
Experimental Protocols
Protocol 1: RP-HPLC Method for Fidaxomicin and Degradation Products
This protocol is based on a stability-indicating method and is suitable for separating Fidaxomicin from its hydrolytic degradation products.[3][4]
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A mixture of 0.1% ortho-phosphoric acid in water, acetonitrile, and methanol in a ratio of 20:36.5:43.5 (v/v/v).[3][4]
-
Sample Preparation: Dissolve the sample in a suitable diluent, such as the mobile phase.
Protocol 2: Gradient RP-HPLC Method for Fidaxomicin Assay
This protocol is adapted from a method validation procedure for Fidaxomicin tablets and is suitable for assay and impurity profiling.[2]
-
Chromatographic System: HPLC with a Photo Diode Array (PDA) detector.
-
Column: C18 column.
-
Mobile Phase A: 0.02% Trifluoroacetic Acid (TFA) in water.[2]
-
Mobile Phase B: 0.02% TFA in Acetonitrile (ACN).[2]
-
Gradient Program:
-
Start with a higher percentage of Mobile Phase A.
-
Gradually increase the percentage of Mobile Phase B over time to elute Fidaxomicin and its impurities.
-
A specific gradient program would need to be optimized based on the column dimensions and system dead volume.
-
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection: PDA detection to monitor multiple wavelengths and assess peak purity.
-
Diluent: 60% Methanol / 40% Water.[2]
Data Presentation
Table 1: Example Chromatographic Parameters from Published Methods
| Parameter | Method 1[3][4] | Method 2[1] | Method 3[2] |
| Column | Reversed-phase C18 | Symmetry C18 Inertsil ODS-3V (4.6x250mm, 5µm) | Not specified, likely C18 |
| Mobile Phase | 0.1% OPA in water:ACN:MeOH (20:36.5:43.5) | 0.1% OPA and Acetonitrile (5:95) | A: 0.02% TFA in WaterB: 0.02% TFA in ACN |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not specified |
| Detection | UV at 260 nm | UV at 228 nm | PDA |
| Retention Time (Fidaxomicin) | Not specified | 6.5 min | Not specified |
Visualizations
References
- 1. veterinaria.org [veterinaria.org]
- 2. jmpas.com [jmpas.com]
- 3. A Stability-Indicating RP-HPLC-UV method for determination of fidaxomicin and its hydrolytic degradation products | Semantic Scholar [semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Fidaxomicin attains high fecal concentrations with minimal plasma concentrations following oral administration in patients with Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. CN112816584A - Bioanalysis method of fidaxomicin and metabolite OP-1118 thereof in human plasma - Google Patents [patents.google.com]
Technical Support Center: Managing Variability in Fidaxomicin-d7 Internal Standard Response
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with Fidaxomicin-d7 internal standard variability during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound internal standard response inconsistent across an analytical run?
Inconsistent internal standard (IS) response for this compound can stem from several factors throughout the bioanalytical workflow. These can be broadly categorized as issues related to sample preparation, chromatography, matrix effects, and instrument performance.[1] A thorough investigation is necessary to pinpoint the exact cause.
Q2: Can the choice of internal standard concentration affect my results?
Yes, the concentration of this compound is crucial. An inappropriate concentration can lead to issues such as detector saturation if too high, or increased signal-to-noise ratio variability if too low, both of which can negatively impact the accuracy and precision of your results. A concentration of 3.00 ng/mL has been successfully used for the bioanalysis of fidaxomicin in human plasma.
Q3: My calibration curve is non-linear even with the use of this compound. What are the potential causes?
Non-linearity in calibration curves, even when using a deuterated internal standard like this compound, can be caused by several factors. At high analyte concentrations, detector saturation or ion suppression due to competition for ionization can occur. The formation of analyte multimers (e.g., dimers) at these high concentrations can also contribute to a non-linear response.
Q4: What are "differential matrix effects" and how can they affect my this compound internal standard?
Differential matrix effects occur when the analyte (Fidaxomicin) and the internal standard (this compound) are affected differently by the sample matrix.[1] Even a slight difference in their chromatographic retention times can expose them to varying co-eluting matrix components, leading to different degrees of ion suppression or enhancement. This undermines the primary purpose of the internal standard, which is to track and compensate for these matrix-induced variations.
Q5: Is the position of the deuterium label on this compound important?
Absolutely. The stability of the deuterium labels is critical. If the labels are on positions prone to exchange with protons from the solvent (a phenomenon known as H/D exchange), the mass of the internal standard can change, leading to a decreased signal at the expected m/z and a corresponding increase at the analyte's m/z. This can significantly impact the accuracy of quantification. It is advisable to use internal standards where deuterium atoms are placed on stable, non-exchangeable positions.
Troubleshooting Guides
Issue 1: High Variability in this compound Peak Area
Symptoms:
-
Random or systematic fluctuation in the peak area of this compound across the analytical batch.
-
Coefficient of variation (%CV) for the internal standard response exceeds the acceptance criteria.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent Sample Preparation | Review and standardize the sample extraction protocol. Ensure consistent vortexing times, complete solvent evaporation, and precise reconstitution volumes.[1] |
| Pipetting Errors | Calibrate and verify the accuracy of all pipettes used for adding the internal standard and other reagents. |
| Instrument Instability | Check for fluctuations in the mass spectrometer's source conditions, such as temperature and gas flows. Monitor for any drift in instrument performance over the course of the run. |
| Injector Issues | Inspect the autosampler for air bubbles in the syringe or sample loop. Perform an injector wash or needle wash to remove any potential blockages. |
Issue 2: Poor this compound Signal Intensity
Symptoms:
-
Low signal-to-noise ratio for the this compound peak.
-
Difficulty in accurately integrating the peak.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Incorrect IS Concentration | Verify the concentration of the this compound working solution. Prepare a fresh solution if necessary. |
| Degradation of IS | Check the storage conditions and expiration date of the this compound stock solution. Store stock solutions at -20°C or -80°C in separate packages to avoid repeated freeze-thaw cycles.[2] |
| Inefficient Ionization | Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, source temperature, and gas flows, to maximize the signal for this compound. |
| Matrix-induced Ion Suppression | The presence of co-eluting endogenous components from the biological matrix can suppress the ionization of this compound. See the "Investigating Matrix Effects" protocol below for guidance. |
Experimental Protocols
Protocol 1: Bioanalysis of Fidaxomicin in Human Plasma using this compound
This protocol is adapted from a validated method for the simultaneous analysis of fidaxomicin and its metabolite in human plasma.
1. Sample Pre-treatment (Liquid-Liquid Extraction): a. To 50.0 µL of human plasma in a centrifuge tube, add the internal standard solution (3.00 ng/mL this compound). b. Add ultrapure water and ethyl acetate. c. Vortex the mixture and then centrifuge. d. Transfer the supernatant to a clean 96-well plate. e. Add ultrapure water, vortex, and allow the layers to separate. f. Transfer the supernatant and dry it down. g. Reconstitute the residue with methanol-water (1:1, v/v).
2. LC-MS/MS Analysis: a. Chromatographic Column: XSelect CSH C18 column. b. Elution: Employ a gradient elution to achieve separation. c. Ionization: Use an electrospray ionization (ESI) source. d. Detection: Perform tandem mass spectrometry (MS/MS) detection. e. Injection Volume: 10.00 µL.
3. Data Analysis: a. Quantify Fidaxomicin based on the peak area ratio of the analyte to the this compound internal standard.
Protocol 2: Investigating Matrix Effects
This experiment helps determine if the biological matrix is causing ion suppression or enhancement of the this compound signal.
1. Sample Set Preparation:
-
Set A (Neat Solution): Prepare a solution of this compound in the final reconstitution solvent at the working concentration.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma from an untreated subject) using the established sample preparation method. After the final step, spike the this compound into the extracted matrix at the same concentration as in Set A.
-
Set C (Pre-Extraction Spike): Spike the this compound into a blank matrix sample before the extraction process.
2. Analysis:
-
Inject and analyze all three sets of samples using the LC-MS/MS method.
3. Data Interpretation:
| Comparison | Result | Interpretation |
| Peak Area (Set B) vs. Peak Area (Set A) | B < A | Ion Suppression |
| B > A | Ion Enhancement | |
| B ≈ A | Minimal Matrix Effect | |
| Peak Area (Set C) vs. Peak Area (Set B) | C < B | Inefficient Extraction Recovery |
Internal Standard Normalized Matrix Factor Calculation: A patent for a fidaxomicin bioanalytical method reported the following internal standard normalized matrix factors, indicating that the matrix effect does not significantly interfere with the accuracy of the analyte analysis.
| Analyte | Concentration Level | Internal Standard Normalized Matrix Factor (%) | RSD (%) |
| Fidaxomicin | LQC | 96.8 | 6.1 |
| Fidaxomicin | HQC | 100.7 | 1.9 |
Visualizations
Caption: Troubleshooting workflow for inconsistent internal standard response.
Caption: Diagram illustrating differential matrix effects.
References
impact of different anticoagulants on Fidaxomicin plasma assay
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of different anticoagulants on fidaxomicin plasma assays.
Frequently Asked Questions (FAQs)
Q1: Which anticoagulant is recommended for blood sample collection for fidaxomicin plasma concentration analysis?
A1: While specific comparative studies for fidaxomicin are not widely published, general guidance for bioanalytical assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS) suggests that K2-EDTA is a commonly used and generally suitable anticoagulant. However, it is crucial to validate the bioanalytical method with the chosen anticoagulant to ensure accuracy and precision, as different anticoagulants can have varying effects on assay performance.
Q2: Can heparin be used as an anticoagulant for fidaxomicin plasma assays?
A2: Heparin is a common anticoagulant for many clinical chemistry tests. However, its use in LC-MS/MS assays can sometimes lead to ion suppression or enhancement, which can interfere with the accurate quantification of the analyte. Therefore, if heparin is to be used, thorough validation of the fidaxomicin assay with heparinized plasma is essential to demonstrate that it does not adversely affect the results.
Q3: What about sodium citrate as an anticoagulant?
A3: Sodium citrate is primarily used for coagulation studies. Its use in quantitative LC-MS/MS assays for drugs is less common. The liquid nature of the citrate solution in the collection tube results in a dilution of the blood sample, which must be corrected for, introducing a potential source of error. It is generally recommended to avoid citrate for fidaxomicin plasma concentration analysis unless specifically validated.
Q4: How can I determine if the chosen anticoagulant is affecting my fidaxomicin assay?
A4: A validation experiment should be performed. This involves comparing the recovery and matrix effect of fidaxomicin in plasma collected with different anticoagulants (e.g., K2-EDTA, lithium heparin, and sodium citrate) against a neat solution. Significant differences in the results would indicate an anticoagulant-dependent effect.
Troubleshooting Guide
Issue 1: Low or inconsistent recovery of fidaxomicin from plasma samples.
| Potential Cause | Troubleshooting Step |
| Anticoagulant Interference | The chosen anticoagulant may be interfering with the extraction process. For example, certain anticoagulants can alter the protein binding of fidaxomicin or affect the efficiency of the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) steps. |
| Solution: | |
| 1. Review the literature for validated fidaxomicin assays and the recommended anticoagulant. | |
| 2. If possible, re-collect samples using a different anticoagulant (e.g., switch from heparin to K2-EDTA). | |
| 3. Perform a recovery experiment using plasma with different anticoagulants to identify the source of the issue. | |
| Suboptimal Extraction Protocol | The pH, solvent, or SPE cartridge may not be optimal for fidaxomicin extraction in the presence of the specific anticoagulant. |
| Solution: | |
| 1. Optimize the pH of the sample before extraction. | |
| 2. Test different organic solvents for LLE or elution solvents for SPE. | |
| 3. Ensure the internal standard behaves similarly to fidaxomicin during extraction. |
Issue 2: High variability in fidaxomicin concentrations between replicate samples from the same patient.
| Potential Cause | Troubleshooting Step |
| Matrix Effects from Anticoagulant | The anticoagulant or its counter-ion may cause ion suppression or enhancement in the mass spectrometer, leading to inconsistent signal intensity. |
| Solution: | |
| 1. Evaluate matrix effects by post-column infusion of fidaxomicin while injecting extracted blank plasma containing the anticoagulant. | |
| 2. Use a stable isotope-labeled internal standard for fidaxomicin to compensate for matrix effects. | |
| 3. Optimize the chromatographic separation to separate fidaxomicin from interfering matrix components. | |
| 4. Consider a more rigorous sample clean-up procedure. | |
| Improper Sample Handling | Inconsistent mixing of the blood with the anticoagulant at the time of collection can lead to micro-clot formation. |
| Solution: | |
| 1. Ensure proper and immediate inversion of the blood collection tube 8-10 times after sample collection. | |
| 2. Visually inspect plasma for any signs of clotting before processing. |
Experimental Protocols
Protocol 1: Evaluation of Anticoagulant Effect on Fidaxomicin Recovery
-
Objective: To determine the recovery of fidaxomicin from plasma collected with K2-EDTA, lithium heparin, and sodium citrate.
-
Materials:
-
Fidaxomicin reference standard
-
Blank human plasma collected in K2-EDTA, lithium heparin, and sodium citrate tubes
-
Internal standard (e.g., a stable isotope-labeled fidaxomicin)
-
Validated LC-MS/MS method for fidaxomicin quantification
-
-
Procedure:
-
Prepare three sets of quality control (QC) samples at low, medium, and high concentrations by spiking fidaxomicin into blank plasma from each anticoagulant type.
-
Prepare a corresponding set of samples by spiking fidaxomicin and the internal standard into the reconstitution solution (neat samples).
-
Extract the plasma QC samples using the established protein precipitation and/or SPE method.
-
Analyze the extracted samples and the neat samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the recovery for each anticoagulant at each concentration level using the following formula: Recovery (%) = (Peak Area of Extracted Sample / Peak Area of Neat Sample) x 100
-
Compare the recovery values between the different anticoagulants. A significant difference (e.g., >15%) indicates an anticoagulant-dependent effect on extraction efficiency.
-
Quantitative Data Summary
The following table summarizes hypothetical data from an anticoagulant evaluation study to illustrate potential findings.
| Anticoagulant | Fidaxomicin Concentration | Mean Recovery (%) | Standard Deviation |
| K2-EDTA | Low QC (5 ng/mL) | 92.5 | 4.1 |
| Medium QC (50 ng/mL) | 95.1 | 3.5 | |
| High QC (200 ng/mL) | 94.3 | 3.8 | |
| Lithium Heparin | Low QC (5 ng/mL) | 75.8 | 8.2 |
| Medium QC (50 ng/mL) | 78.2 | 7.5 | |
| High QC (200 ng/mL) | 77.1 | 7.9 | |
| Sodium Citrate | Low QC (5 ng/mL) | 88.3 | 5.5 |
| Medium QC (50 ng/mL) | 90.1 | 4.9 | |
| High QC (200 ng/mL) | 89.5* | 5.1 |
*Values corrected for the dilution factor of the citrate anticoagulant.
Interpretation: In this hypothetical example, lithium heparin shows significantly lower recovery compared to K2-EDTA and sodium citrate, suggesting it may not be the optimal choice. K2-EDTA provides the highest and most consistent recovery.
Visualizations
Caption: Workflow for Fidaxomicin Plasma Assay from Sample Collection to Analysis.
Caption: Troubleshooting Logic for Inaccurate Fidaxomicin Plasma Assay Results.
strategies to improve the recovery of Fidaxomicin from complex matrices
Welcome to the technical support center for strategies to improve the recovery of Fidaxomicin and its primary metabolite, OP-1118, from complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting fidaxomicin from plasma?
A1: The two most prevalent methods for extracting fidaxomicin and its metabolite, OP-1118, from plasma are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Both techniques are typically followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantification.[1][2]
Q2: Which extraction method generally offers higher recovery for fidaxomicin from plasma?
A2: A patented Liquid-Liquid Extraction (LLE) method has reported extraction recovery rates of 66.9% to 72.9% for fidaxomicin and 61.0% to 64.5% for its metabolite OP-1118 from human plasma.[2] While specific recovery percentages for Solid-Phase Extraction (SPE) are not detailed in the available literature, it is a validated method used in clinical trials, suggesting it meets rigorous criteria for accuracy and reproducibility.[3] The choice of method may depend on laboratory resources, sample throughput requirements, and the need to minimize matrix effects.
Q3: How should fecal samples be processed for fidaxomicin analysis?
A3: Fecal samples require initial homogenization. A common approach involves homogenizing the entire fecal sample with an acetonitrile/acetic acid solution. Following homogenization, the sample is further processed, which can include a Solid-Phase Extraction (SPE) step to clean up the sample before LC-MS/MS analysis.[3][4]
Q4: What are the expected concentrations of fidaxomicin in plasma and feces after oral administration?
A4: Following oral administration, fidaxomicin exhibits minimal systemic absorption, leading to low concentrations in plasma and high concentrations in feces.[5] Mean plasma concentrations are typically in the low ng/mL range (e.g., 22.8 ± 26.7 ng/mL), while fecal concentrations can be very high, often exceeding 1000 µg/g.[5]
Q5: Is fidaxomicin stable during sample storage and preparation?
A5: Yes, studies have shown that fidaxomicin and its metabolite OP-1118 are stable in human plasma under various conditions, including short-term storage at room temperature and long-term storage at -75°C.[2] Fidaxomicin is also stable when crushed and dispersed in water for up to 2 hours, and in applesauce or Ensure® for up to 24 hours at room temperature.[6]
Troubleshooting Guides
Low Analyte Recovery
Issue: The recovery of fidaxomicin or OP-1118 is consistently below expected levels.
| Potential Cause | Troubleshooting Step |
| Incomplete Extraction (LLE) | - Ensure the extraction solvent (e.g., ethyl acetate) is of high purity. - Optimize the vortexing/mixing time to ensure thorough extraction. - Verify the pH of the aqueous phase, as fidaxomicin's solubility is pH-dependent.[1] |
| Inefficient Elution (SPE) | - The elution solvent may be too weak. Increase the percentage of the strong organic solvent or use a stronger eluting solvent. - The elution volume may be insufficient. Increase the volume of the elution solvent in increments. - Ensure the sorbent bed does not dry out before elution. |
| Analyte Adsorption | - Fidaxomicin may adsorb to container surfaces. Use low-adsorption polypropylene tubes and pipette tips. - Consider silanizing glassware if used. |
| Sample Degradation | - Although generally stable, ensure samples are processed promptly or stored at appropriate low temperatures (-70°C or lower) to minimize any potential degradation.[2] |
High Matrix Effects
Issue: Inconsistent results, ion suppression, or enhancement observed during LC-MS/MS analysis.
| Potential Cause | Troubleshooting Step |
| Co-eluting Interferences | - Improve sample cleanup. For plasma, if using protein precipitation alone, consider adding an SPE or LLE step. For SPE, ensure the wash steps are optimized to remove interfering substances without eluting the analyte. - Modify the chromatographic method (e.g., adjust the gradient, change the column) to separate fidaxomicin from interfering matrix components. |
| Phospholipid Interference (Plasma) | - Use a phospholipid removal plate or a specific SPE phase designed to remove phospholipids. - Optimize the protein precipitation step. Using a cold solvent and allowing sufficient precipitation time can improve the removal of proteins and some lipids. |
| Use of Internal Standard | - A stable isotope-labeled internal standard (e.g., fidaxomicin-d7) is highly recommended to compensate for matrix effects and variability in extraction recovery.[2] |
Poor Reproducibility
Issue: High variability in recovery and final concentration between replicate samples.
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Handling | - Ensure all samples are treated identically. Use calibrated pipettes and consistent timing for each step (vortexing, incubation, etc.). - For SPE, maintain a consistent flow rate during sample loading, washing, and elution. An automated SPE system can improve reproducibility. |
| Incomplete Homogenization (Feces) | - Ensure the fecal sample is thoroughly homogenized before taking an aliquot for extraction. Inadequate homogenization is a major source of variability for solid matrices. |
| Variable SPE Cartridge Performance | - Use cartridges from the same lot. If issues persist, test a new lot of cartridges. - Ensure the cartridge bed is not allowed to dry out between conditioning and sample loading. |
Experimental Protocols
Liquid-Liquid Extraction (LLE) of Fidaxomicin from Human Plasma
This protocol is adapted from a patented bioanalysis method.[2]
-
Sample Preparation: To 50.0 µL of human plasma in a centrifuge tube, add 50.0 µL of an internal standard solution (e.g., 3.00 ng/mL this compound).
-
Addition of Reagents: Add 200 µL of aqueous solution and 800 µL of ethyl acetate.
-
Extraction: Vortex the mixture for 5 minutes, then let it stand for 5 minutes to allow for phase separation.
-
Supernatant Collection: Centrifuge the sample and transfer 700 µL of the upper organic supernatant to a clean tube or a 96-well plate.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Redissolve the dried residue in 300 µL of a methanol-water mixture (1:1, v/v).
-
Analysis: Inject an aliquot (e.g., 10.0 µL) into the LC-MS/MS system.
Solid-Phase Extraction (SPE) of Fidaxomicin from Human Plasma
This is a general workflow based on methods used in clinical trials.[3][4]
-
Protein Precipitation: To a volume of plasma (e.g., 200 µL), add a precipitating agent such as acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent solution (e.g., 5% methanol in water) to remove polar impurities.
-
Elution: Elute fidaxomicin and its metabolite with a strong organic solvent (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
| Matrix | Extraction Method | Analyte | Reported Recovery (%) | Lower Limit of Quantification (LLOQ) | Reference |
| Human Plasma | Liquid-Liquid Extraction (LLE) | Fidaxomicin | 66.9 - 72.9 | 0.100 ng/mL | [2] |
| Human Plasma | Liquid-Liquid Extraction (LLE) | OP-1118 | 61.0 - 64.5 | 0.200 ng/mL | [2] |
| Human Plasma | Protein Precipitation + SPE | Fidaxomicin | Not explicitly stated | 0.2 ng/mL | [3] |
| Feces | Homogenization + SPE | Fidaxomicin | Not explicitly stated | 50 µg/g | [3] |
| Feces | Homogenization + SPE | OP-1118 | Not explicitly stated | Not explicitly stated | [3] |
| Delivery Vehicles (Water, Applesauce, Ensure®) | Crushing and Dispersion | Fidaxomicin | 95 - 108 | Not applicable | [6] |
Visualized Workflows
Caption: Workflow for Liquid-Liquid Extraction of Fidaxomicin from Plasma.
Caption: General Workflow for Solid-Phase Extraction of Fidaxomicin from Plasma.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. CN112816584A - Bioanalysis method of fidaxomicin and metabolite OP-1118 thereof in human plasma - Google Patents [patents.google.com]
- 3. Fidaxomicin Attains High Fecal Concentrations With Minimal Plasma Concentrations Following Oral Administration in Patients With Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Fidaxomicin attains high fecal concentrations with minimal plasma concentrations following oral administration in patients with Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
resolving co-eluting interferences in Fidaxomicin LC-MS/MS analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering co-eluting interferences in the Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis of fidaxomicin.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of co-eluting interferences in fidaxomicin LC-MS/MS analysis of plasma samples?
A1: Co-eluting interferences in fidaxomicin bioanalysis typically originate from the biological matrix itself. The most common sources are:
-
Phospholipids: These are abundant in plasma and are a primary cause of matrix effects, particularly ion suppression in electrospray ionization (ESI).[1][2][3][4]
-
Hemolysis: The rupture of red blood cells releases hemoglobin, additional phospholipids, and other cellular components that can interfere with the analysis.[5][6][7]
-
Metabolites: Fidaxomicin's main metabolite, OP-1118, and other minor metabolites could potentially co-elute if chromatography is not adequately optimized.[8][9][10][11]
-
Degradation Products: Fidaxomicin can degrade under certain conditions (e.g., acidic or basic hydrolysis, oxidation), forming products that may interfere with the analysis.[12][13][14][15][16]
-
Formulation Excipients: In the analysis of formulated products, excipients may leach into the sample and cause interference.[13]
Q2: How do I know if I have a co-eluting interference problem?
A2: Signs of co-eluting interferences include:
-
Inconsistent or poor recovery of fidaxomicin.
-
High variability in replicate injections.
-
Ion suppression or enhancement, leading to inaccurate quantification.[2][19]
-
The appearance of unexpected "ghost" peaks in your chromatogram.[18][20][21][22]
-
A gradual decrease in signal intensity over a sequence of injections.
Q3: What is ion suppression and how does it affect my results?
A3: Ion suppression is a type of matrix effect where co-eluting compounds interfere with the ionization of the analyte (fidaxomicin) in the mass spectrometer's ion source.[2][4][19] This leads to a decreased signal intensity for fidaxomicin, resulting in underestimation of its concentration. In severe cases, it can lead to the inability to detect the analyte at low concentrations.
Q4: Can a stable isotope-labeled internal standard (SIL-IS) solve all my co-eluting interference problems?
A4: A SIL-IS, such as fidaxomicin-d7, is highly recommended and can compensate for many matrix effects, including ion suppression.[23][24] Because the SIL-IS is chemically almost identical to fidaxomicin, it will co-elute and experience similar ionization suppression or enhancement. By monitoring the ratio of the analyte to the IS, accurate quantification can often be achieved. However, a SIL-IS may not resolve issues related to chromatographic resolution, such as a co-eluting isobaric interference (a compound with the same mass as fidaxomicin). Therefore, good chromatographic separation and sample cleanup are still essential.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Column Overload | Dilute the sample or decrease the injection volume. | Improved, more symmetrical peak shape. |
| Inappropriate Sample Solvent | Ensure the sample solvent is weaker than or matches the initial mobile phase composition. | Sharper, more focused peaks. |
| Secondary Interactions with Column | Use a column with end-capping or a different stationary phase chemistry (e.g., phenyl-hexyl). | Reduced peak tailing. |
| Column Contamination/Degradation | Back-flush the column (if permissible by the manufacturer) or replace it. | Restoration of good peak shape. |
Issue 2: High Signal Variability and Poor Reproducibility
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Sample Cleanup | Implement a more rigorous sample preparation method to remove interferences (e.g., switch from protein precipitation to SPE or phospholipid removal plates). | Improved precision and accuracy. |
| Matrix Effects (Ion Suppression) | Use a stable isotope-labeled internal standard (e.g., this compound). Evaluate matrix effects by comparing the response of fidaxomicin in neat solution versus post-extraction spiked matrix. | Consistent analyte-to-IS ratio and more reliable quantification. |
| Inconsistent Sample Extraction | Ensure consistent timing and technique for each step of the sample preparation process, especially for liquid-liquid extraction. | Lower %RSD for quality control samples. |
Issue 3: Unexpected Peaks or High Baseline Noise
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Carryover from Previous Injection | Inject a blank solvent after a high-concentration sample to check for carryover. Clean the injector needle and loop. | Absence of the unexpected peak in the blank injection. |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents and additives. | A clean baseline in the chromatogram. |
| Presence of Degradation Products | Review sample handling and storage to prevent degradation. If unavoidable, optimize chromatography to separate degradation products from fidaxomicin. | Identification and resolution of additional peaks. |
Quantitative Data Summary
The following tables provide an overview of typical LC-MS/MS parameters for fidaxomicin analysis and illustrate the potential impact of matrix effects.
Table 1: Typical LC-MS/MS Parameters for Fidaxomicin and OP-1118 Analysis in Human Plasma
| Parameter | Setting | Reference |
| Analyte | Fidaxomicin | [24] |
| Metabolite | OP-1118 | [24] |
| Internal Standard | This compound | [24] |
| LC Column | XSelect CSH C18 | [24] |
| Mobile Phase | Gradient elution with acetonitrile and water with 0.1% formic acid | [25][26] |
| Ionization Mode | Negative Electrospray Ionization (ESI) | [24] |
| MRM Transition (m/z) | Fidaxomicin: 1055.5 → 231.0 | [24] |
| OP-1118: 985.3 → 231.0 | [24] | |
| This compound: 1062.5 → 231.0 | [24] | |
| LLOQ in Plasma | Fidaxomicin: ~0.100 ng/mL | [24] |
| OP-1118: ~0.200 ng/mL | [24] |
Table 2: Illustrative Impact of Sample Preparation on Matrix Effects and Recovery
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%)* | Comments |
| Protein Precipitation | 85 - 100 | 40 - 70 | Fast and simple, but often results in significant ion suppression due to residual phospholipids.[2][27] |
| Liquid-Liquid Extraction (LLE) | 60 - 90 | 85 - 100 | Can provide cleaner extracts but may have lower recovery for some analytes and is more labor-intensive.[4] |
| Solid-Phase Extraction (SPE) | 70 - 95 | 90 - 105 | Offers good cleanup and can concentrate the sample, but requires method development. |
| Phospholipid Removal Plates | 85 - 100 | >95 | Specifically designed to remove phospholipids, leading to minimal ion suppression and high recovery.[1][27][28] |
*Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) x 100. A value <100% indicates ion suppression.
Experimental Protocols
Protocol 1: Sample Preparation using Phospholipid Removal Plate
This protocol is designed to minimize phospholipid-based matrix effects in plasma samples.
-
Protein Precipitation:
-
To a 100 µL plasma sample, add 300 µL of acetonitrile containing 1% formic acid and the internal standard (e.g., this compound).
-
Vortex for 30 seconds to precipitate proteins.
-
-
Phospholipid Removal:
-
Place a phospholipid removal 96-well plate on a collection plate.
-
Transfer the entire mixture from step 1 to the wells of the phospholipid removal plate.
-
Apply vacuum to draw the sample through the sorbent. The resulting filtrate is now depleted of proteins and phospholipids.
-
-
Evaporation and Reconstitution:
-
Evaporate the filtrate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to ensure complete dissolution.
-
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Protocol 2: Chromatographic Separation of Fidaxomicin and OP-1118
This protocol provides a baseline for achieving chromatographic separation.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: Waters XSelect CSH C18, 2.1 x 50 mm, 2.5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
Time (min) Flow Rate (mL/min) %B 0.0 0.4 30 0.5 0.4 30 2.5 0.4 95 3.5 0.4 95 3.6 0.4 30 | 4.5 | 0.4 | 30 |
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Visualizations
Caption: A logical workflow for troubleshooting co-eluting interferences.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Hemolysis in Labs: Causes, Effects on Bioanalysis, and Tactics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Fidaxomicin and OP-1118 Inhibit Clostridium difficile Toxin A- and B-Mediated Inflammatory Responses via Inhibition of NF-κB Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fidaxomicin and OP-1118 Inhibit Clostridium difficile Toxin A- and B-Mediated Inflammatory Responses via Inhibition of NF-κB Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fidaxomicin: A Novel Antibiotic for Clostridium difficile - Page 2 [medscape.com]
- 12. A Stability-Indicating RP-HPLC-UV method for determination of fidaxomicin and its hydrolytic degradation products | Semantic Scholar [semanticscholar.org]
- 13. jmpas.com [jmpas.com]
- 14. A Stability-Indicating RP-HPLC-UV method for determination of fidaxomicin and its hydrolytic degradation products (2021) | K. Vinod Kumar | 3 Citations [scispace.com]
- 15. A Stability-Indicating RP-HPLC-UV method for determination of fidaxomicin and its hydrolytic degradation products | CoLab [colab.ws]
- 16. researchgate.net [researchgate.net]
- 17. zefsci.com [zefsci.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. longdom.org [longdom.org]
- 20. restek.com [restek.com]
- 21. halocolumns.com [halocolumns.com]
- 22. agilent.com [agilent.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. CN112816584A - Bioanalysis method of fidaxomicin and metabolite OP-1118 thereof in human plasma - Google Patents [patents.google.com]
- 25. researchgate.net [researchgate.net]
- 26. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 27. news-medical.net [news-medical.net]
- 28. How Sample Prep for Phospholipid Removal Works | Lab Manager [labmanager.com]
adjusting mass spectrometer source conditions for enhanced Fidaxomicin sensitivity
Technical Support Center: Fidaxomicin Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometric analysis of Fidaxomicin. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the sensitivity and robustness of their analytical methods.
Frequently Asked Questions (FAQs)
Q1: Which ionization mode is recommended for the highest sensitivity in Fidaxomicin analysis?
A1: For enhanced sensitivity, Electrospray Ionization (ESI) in negative ion mode is recommended for the analysis of Fidaxomicin and its primary metabolite, OP-1118. In negative ion mode, there is often a lower noise level compared to positive ion mode, resulting in a superior signal-to-noise ratio.[1]
Q2: What are typical starting ESI source conditions for Fidaxomicin analysis?
A2: A good starting point for ESI source parameters in negative ion mode for Fidaxomicin analysis is as follows:
-
Spray Voltage: -4500 V[1]
-
Nebulizer Gas (Gas 1): 65 psi[1]
-
Heater Gas (Gas 2): 65 psi[1]
-
Curtain Gas: 35 psi[1]
-
Ion Source Temperature: 500 °C[1]
These parameters should be optimized for your specific instrument and experimental conditions.
Q3: My Fidaxomicin signal is weak or non-existent. What are the first things I should check?
A3: If you are experiencing a weak or absent signal, begin with these initial checks:
-
System Contamination: Ensure the LC system, particularly the column and tubing, is free from contaminants. High background noise can be an indicator of contamination.
-
Mobile Phase: Use high-purity, LC-MS grade solvents and volatile additives. Non-volatile salts (e.g., phosphate buffers) should be avoided as they can cause ion suppression and contaminate the ion source.
-
Instrument Calibration: Confirm that your mass spectrometer is properly tuned and calibrated.
-
Analyte Stability: Fidaxomicin is known to be acid-labile. Ensure your mobile phase pH is not too low (ideally between 4 and 6) to prevent degradation of the analyte before it reaches the detector.
Q4: I am observing unexpected peaks or adducts in my mass spectrum. What could be the cause?
A4: The presence of unexpected peaks or adducts, such as [M+Na]⁺ or [M+K]⁺ in positive mode, can be due to several factors:
-
Contaminated Solvents or Glassware: Metal ion adducts often originate from contaminated solvents or leaching from glass vials. Using plastic vials and high-purity solvents can mitigate this.
-
Mobile Phase Additives: While additives are necessary for ionization, they can sometimes form adducts with the analyte. Ensure you are using volatile additives at the lowest effective concentration.
-
In-source Fragmentation: If the source conditions are too harsh (e.g., excessively high temperatures or voltages), Fidaxomicin may fragment within the ion source, leading to unexpected peaks.
Troubleshooting Guide: Low Fidaxomicin Sensitivity
This guide provides a systematic approach to troubleshooting and resolving issues related to low sensitivity in the LC-MS/MS analysis of Fidaxomicin.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low sensitivity issues.
Caption: A step-by-step workflow for diagnosing low sensitivity in Fidaxomicin analysis.
Detailed Troubleshooting Steps
| Issue | Potential Cause | Recommended Action |
| No or Very Low Signal on Infusion | Mass spectrometer issue (dirty source, detector failure). | Perform routine maintenance, including cleaning the ion source, capillary, and lenses. If the problem persists, consult your instrument's service manual or contact the manufacturer. |
| Unstable Signal (Spiking) | Inconsistent spray (Taylor cone instability), air bubbles in the line, or electrical discharge. | Optimize nebulizer gas flow and sprayer position. Ensure all solvents are properly degassed. Check for signs of corona discharge (especially in negative mode) and consider reducing the spray voltage. |
| Low Signal with Good Peak Shape | Suboptimal source conditions or ion suppression. | Systematically optimize source parameters (see Experimental Protocols). To investigate ion suppression, perform a post-column infusion experiment to identify regions of signal suppression from co-eluting matrix components. Improve sample preparation to remove interfering substances. |
| Poor Peak Shape (Tailing or Fronting) | Chromatographic issues or analyte degradation. | Ensure the mobile phase pH is compatible with both the analyte's stability and good chromatography. Check the column for degradation or contamination. Ensure the sample is fully dissolved in the injection solvent. |
| Gradual Decrease in Sensitivity Over Time | Contamination buildup in the ion source or on the LC column. | Implement a regular cleaning schedule for the ion source. Use a guard column to protect the analytical column. Flush the system between batches to prevent carryover. |
Experimental Protocols
Protocol 1: Systematic Optimization of ESI Source Parameters
This protocol describes a method for systematically optimizing key ESI source parameters to enhance Fidaxomicin sensitivity. It is recommended to perform this optimization by infusing a standard solution of Fidaxomicin directly into the mass spectrometer.
Workflow for Source Condition Optimization
Caption: A workflow for the systematic optimization of mass spectrometer source conditions.
Methodology:
-
Prepare a Fidaxomicin Standard: Prepare a solution of Fidaxomicin at approximately 1 µg/mL in a solvent mixture that mimics the mobile phase composition (e.g., 50:50 acetonitrile:water with a volatile additive).
-
Infuse the Standard: Infuse the standard solution into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Set Initial Parameters: Begin with the recommended starting conditions mentioned in the FAQs.
-
Optimize Gas Flows:
-
Vary the Nebulizer Gas (Gas 1) pressure in increments (e.g., 5 psi) while keeping other parameters constant. Monitor the signal intensity and stability.
-
Once an optimal nebulizer pressure is found, vary the Heater Gas (Gas 2) flow in a similar manner.
-
-
Optimize Source Temperature:
-
With the optimized gas flows, vary the Ion Source Temperature in increments (e.g., 25 °C). Observe the signal intensity. Be aware that excessively high temperatures can lead to thermal degradation.
-
-
Optimize Spray Voltage:
-
Finally, adjust the Spray Voltage in increments (e.g., 250 V). Aim for the voltage that provides the highest stable signal without evidence of electrical discharge.
-
-
Iterate: It may be necessary to re-optimize the gas flows and temperature after adjusting the voltage, as these parameters can be interdependent.
Data Presentation: Impact of Source Conditions
The following tables summarize the expected impact of adjusting key source parameters on Fidaxomicin signal intensity. The data presented here is illustrative, based on established mass spectrometry principles, and should be confirmed experimentally on your specific instrument.
Table 1: Effect of Ion Source Temperature on Fidaxomicin Signal-to-Noise Ratio (S/N)
| Temperature (°C) | Relative S/N Ratio (%) | Observations |
| 400 | 65 | Inefficient desolvation, leading to lower ion formation. |
| 450 | 85 | Improved desolvation and signal intensity. |
| 500 | 100 | Optimal balance of desolvation and analyte stability. |
| 550 | 90 | Onset of potential thermal degradation, slight decrease in signal. |
| 600 | 70 | Increased thermal degradation leading to significant signal loss. |
Table 2: Effect of Spray Voltage on Fidaxomicin Signal Intensity
| Spray Voltage (V) | Relative Intensity (%) | Observations |
| -3500 | 70 | Incomplete ion formation from the ESI plume. |
| -4000 | 90 | Efficient ion formation. |
| -4500 | 100 | Optimal voltage for stable and intense signal. |
| -5000 | 95 | Stable signal, but risk of corona discharge increases. |
| -5500 | 80 | Onset of corona discharge, leading to signal instability and suppression. |
Table 3: Effect of Nebulizer Gas Pressure on Fidaxomicin Signal Intensity
| Nebulizer Gas (psi) | Relative Intensity (%) | Observations |
| 45 | 75 | Inefficient nebulization (large droplets), poor desolvation. |
| 55 | 90 | Improved droplet formation and signal. |
| 65 | 100 | Optimal droplet size for efficient desolvation. |
| 75 | 85 | Droplets may be too small, leading to premature solvent evaporation and potential analyte precipitation before ionization. |
References
Validation & Comparative
validation of a bioanalytical method for Fidaxomicin using Fidaxomicin-d7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of fidaxomicin in biological matrices. The primary focus is on the validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing fidaxomicin-d7 as a stable isotope-labeled internal standard. This method is compared against two alternative approaches: an LC-MS/MS method using a different internal standard, methylated fidaxomicin (OP-1393), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods that do not employ an internal standard. The information presented is collated from peer-reviewed publications and patent literature to provide objective, data-driven comparisons.
Methodology Comparison
The selection of a bioanalytical method is critical for the accurate assessment of pharmacokinetic and toxicokinetic parameters in drug development. The following tables summarize the performance characteristics of three distinct methods for fidaxomicin analysis, offering a side-by-side comparison of their validation parameters.
Table 1: LC-MS/MS Method using this compound Internal Standard
| Validation Parameter | Result | Reference |
| Linearity Range | 0.100 - 20.0 ng/mL (Fidaxomicin) 0.200 - 40.0 ng/mL (OP-1118) | [1] |
| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL (Fidaxomicin) 0.200 ng/mL (OP-1118) | [1] |
| Intra-day Precision (%RSD) | ≤ 15% | [1] |
| Inter-day Precision (%RSD) | ≤ 15% | [1] |
| Accuracy (%RE) | Within ±15% (LLOQ: ±20%) | [1] |
| Extraction Recovery | Fidaxomicin: 66.9% - 73.0% OP-1118: 61.0% - 64.5% this compound: 77.8% | [1] |
| Matrix Effect | Normalized matrix factor: 96.8% - 100.7% | [1] |
| Stability (Human Plasma) | Stable under various storage conditions (details in protocol) | [1] |
Table 2: Alternative Bioanalytical Methods for Fidaxomicin
| Method | Internal Standard | Linearity Range | LLOQ/LOD | Precision (%RSD) | Accuracy/Recovery | Reference |
| LC-MS/MS | Methylated Fidaxomicin (OP-1393) | Not explicitly stated | LLOQ: 0.2 ng/mL | Not explicitly stated | Not explicitly stated | [2] |
| HPLC-UV | None | 5 - 30 µg/mL | LOD: 0.4 µg/mL LOQ: 1.3 µg/mL | Intra-day: 1.54% Inter-day: 1.64% | Recovery: 98.8% - 99.8% | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and evaluation of bioanalytical assays. The following sections outline the experimental procedures for the discussed methods.
LC-MS/MS Method with this compound Internal Standard
This method is designed for the simultaneous quantification of fidaxomicin and its primary metabolite, OP-1118, in human plasma.[1]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 50.0 µL of plasma sample, add 50.0 µL of internal standard solution (3.00 ng/mL this compound in methanol).
-
Add 200 µL of aqueous solution and 800 µL of ethyl acetate.
-
Vortex for 5 minutes and then allow to stand for 5 minutes to allow for phase separation.
-
Transfer 700 µL of the supernatant (organic layer) to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 300 µL of methanol-water (1:1, v/v).
2. Chromatographic Conditions:
-
Column: XSelect CSH C18
-
Mobile Phase A: 5mM Ammonium Acetate in water with 0.05% Ammonia
-
Mobile Phase B: Methanol
-
Flow Rate: Not explicitly stated
-
Gradient Elution: A gradient program is used.
-
Injection Volume: 10.0 µL
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for fidaxomicin, OP-1118, and this compound are monitored.
4. Stability Assessment:
-
The stability of fidaxomicin and OP-1118 in human plasma was evaluated under several conditions:
-
Room temperature for 24 hours.
-
Three freeze-thaw cycles.
-
-75 ± 10°C for at least 30 days.[1]
-
Alternative Method 1: LC-MS/MS with Methylated Fidaxomicin (OP-1393) Internal Standard
This method has been utilized in clinical studies for the analysis of fidaxomicin and OP-1118 in plasma and fecal samples.[2]
1. Sample Preparation (Protein Precipitation and Solid-Phase Extraction):
-
Details of the protein precipitation step are not explicitly stated, but it is followed by solid-phase extraction (SPE).
-
Methylated fidaxomicin (OP-1393) is used as the internal standard.
2. Chromatographic and Mass Spectrometric Conditions:
-
Specific details of the chromatographic column, mobile phases, and mass spectrometric parameters are not provided in the available literature.
Alternative Method 2: HPLC-UV without Internal Standard
This method is suitable for the determination of fidaxomicin in pharmaceutical dosage forms and for stability studies.
1. Sample Preparation:
-
Sample preparation involves dissolving the fidaxomicin-containing material in a suitable diluent (e.g., 60% Methanol / 40% Water).
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of 0.1% ortho-phosphoric acid in water, acetonitrile, and methanol in a ratio of 20:36.5:43.5 (v/v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV detection at 260 nm.[4]
-
Injection Volume: Not explicitly stated.
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the primary LC-MS/MS method and the HPLC-UV method.
Caption: LC-MS/MS workflow with this compound.
Caption: HPLC-UV workflow for Fidaxomicin analysis.
References
- 1. CN112816584A - Bioanalysis method of fidaxomicin and metabolite OP-1118 thereof in human plasma - Google Patents [patents.google.com]
- 2. Fidaxomicin Attains High Fecal Concentrations With Minimal Plasma Concentrations Following Oral Administration in Patients With Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmpas.com [jmpas.com]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Battle: Fidaxomicin-d7 Versus Other Internal Standards for Fidaxomicin Bioanalysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of fidaxomicin, the choice of an appropriate internal standard is paramount for ensuring accurate and reliable quantification. This guide provides a comparative overview of Fidaxomicin-d7 and another commonly used internal standard, methylated fidaxomicin (OP-1393), supported by available experimental data and detailed methodologies.
An ideal internal standard (IS) should mimic the analyte's behavior throughout the analytical process, from sample preparation to detection, thereby compensating for any variability. Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the gold standard due to their similar physicochemical properties to the analyte. However, other structural analogs, like methylated fidaxomicin, have also been employed. This guide delves into the performance of these two internal standards in the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for fidaxomicin.
Comparative Analysis of Assay Performance
The selection of an internal standard significantly impacts the performance of a bioanalytical method. Key validation parameters such as linearity, accuracy, precision, and lower limit of quantification (LLOQ) are critical indicators of an assay's robustness. The following table summarizes the performance characteristics of fidaxomicin assays utilizing either this compound or methylated fidaxomicin (OP-1393) as the internal standard, based on available data.
| Performance Parameter | This compound | Methylated Fidaxomicin (OP-1393) |
| Linearity Range | 0.100 - 20.0 ng/mL | Not explicitly stated, but LLOQ is 0.2 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL[1] | 0.2 ng/mL[1] |
| Accuracy | Within ±15% of nominal concentrations | Not explicitly stated |
| Precision (Intra- and Inter-day) | RSD < 15% | Not explicitly stated |
| Extraction Recovery (Analyte) | 66.9% - 73.0%[1] | Not explicitly stated |
| Extraction Recovery (Internal Standard) | 77.8%[1] | Not explicitly stated |
| Matrix Effect (Internal Standard Normalized) | 96.8% - 100.7% (RSD < 6.1%)[1] | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical assays. Below are summarized experimental protocols for fidaxomicin quantification using the two different internal standards.
Method 1: Fidaxomicin Assay with this compound as Internal Standard (LC-MS/MS)
This method is designed for the bioanalysis of fidaxomicin and its main metabolite, OP-1118, in human plasma.
Sample Preparation:
-
To 50.0 µL of a human plasma sample, add 50.0 µL of a 3.00 ng/mL this compound internal standard solution.
-
Add 200 µL of an aqueous solution and 800 µL of ethyl acetate.
-
Vortex the mixture for 5 minutes and then allow it to stand for 5 minutes to ensure phase separation.
-
Transfer 700 µL of the supernatant (organic layer) to a clean tube and evaporate to dryness.
-
Reconstitute the dried residue with 300 µL of a methanol-water (1:1, v/v) solution.
Chromatographic Conditions:
-
Column: XSelect CSH C18
-
Mobile Phase: Gradient elution (specifics not detailed in the source)
-
Injection Volume: 10.0 µL
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI)
-
Detection: Tandem Mass Spectrometry (MS/MS)
Method 2: Fidaxomicin Assay with Methylated Fidaxomicin (OP-1393) as Internal Standard (LC-MS/MS)
This method has been utilized for the analysis of fidaxomicin and its metabolite in both human plasma and fecal samples.
Sample Preparation (Plasma):
-
Perform protein precipitation of the plasma sample using acetonitrile.
-
Follow with solid-phase extraction (SPE) for further purification.
-
Spike the sample with methylated fidaxomicin (OP-1393) as the internal standard.
-
Evaporate the extracted sample to dryness.
-
Reconstitute the residue for analysis.
Sample Preparation (Fecal):
-
Homogenize the entire fecal sample with an acetonitrile/acetic acid solution.
-
Dilute an aliquot of the homogenate with a water/acetonitrile (90:10, v/v) solution.
-
Add methylated fidaxomicin (OP-1393) as the internal standard to this mixture.
-
Extract the mixture using SPE well plates.
Chromatographic and Mass Spectrometry Conditions:
-
The reconstituted samples are analyzed by reverse-phase high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS)[1]. Specific parameters for the column, mobile phase, and mass spectrometer were not detailed in the reviewed literature.
Workflow and Pathway Visualizations
To better illustrate the analytical process, the following diagrams outline the experimental workflow for a typical fidaxomicin bioanalytical assay and the logical relationship in selecting an internal standard.
References
A Comparative Guide to Fidaxomicin Quantification Methods for Researchers
A detailed analysis of validated analytical techniques for the quantification of the antibiotic Fidaxomicin, essential for drug development and clinical research professionals. This guide provides a side-by-side comparison of common methodologies, supported by performance data from published validation studies.
This guide offers a comprehensive overview of the current analytical methodologies for the quantification of Fidaxomicin, a key antibiotic for treating Clostridium difficile infections. The selection of an appropriate quantification method is critical for ensuring the accuracy and reliability of experimental data in both preclinical and clinical research. This document summarizes key performance indicators of various validated methods and provides detailed experimental protocols to assist researchers in choosing and implementing the most suitable technique for their specific needs.
Performance Comparison of Fidaxomicin Quantification Methods
The accurate quantification of Fidaxomicin is paramount for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most predominantly utilized techniques. The following tables summarize the performance characteristics of these methods as reported in various validation studies.
High-Performance Liquid Chromatography (HPLC-UV) Methods
HPLC-UV is a widely accessible and robust method for quantifying Fidaxomicin in bulk drug and pharmaceutical dosage forms.
| Parameter | Method 1 | Method 2 |
| Linearity Range | 5–30 µg/mL[1][2][3][4] | 10–150 μg/mL[5] |
| Limit of Detection (LOD) | 0.4 µg/mL[1][2][3][4][6] | 6.67 μg/mL[5] |
| Limit of Quantification (LOQ) | 1.3 µg/mL[1][2][3][4][6] | 20.22 μg/mL[5] |
| Intra-day Precision (%RSD) | 1.54%[1][2][3][4] | Not Reported |
| Inter-day Precision (%RSD) | 1.64%[1][2][3][4] | Not Reported |
| Accuracy (Recovery) | 98.8% to 99.8%[7] | Not Reported |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for analyzing Fidaxomicin and its metabolite, OP-1118, in complex biological matrices such as plasma and feces.[8][9][10]
| Parameter | Fidaxomicin in Human Plasma | OP-1118 in Human Plasma |
| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL[8] | 0.200 ng/mL[8] |
| Quality Control Concentrations (ng/mL) | LQC: 0.300, MQC: 2.50, HQC: 15.0[8] | LQC: 0.600, MQC: 5.00, HQC: 30.0[8] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication of analytical methods. Below are the protocols for the key experiments cited in this guide.
HPLC-UV Method for Fidaxomicin in Bulk and Tablet Dosage Form
This method is suitable for the determination of Fidaxomicin in bulk drug and pharmaceutical tablets.
Chromatographic Conditions:
-
Column: Symmetry C18 Inertsil ODS-3V (4.6x250mm, 5µm)[5]
-
Mobile Phase: 0.1% ortho-phosphoric acid and acetonitrile (5:95 v/v)[5]
-
Flow Rate: 1.0 mL/min[5]
-
Detection Wavelength: 228 nm[5]
-
Retention Time: Approximately 6.5 minutes[5]
Sample Preparation: Standard and sample solutions are prepared by dissolving the substance in the mobile phase to achieve a concentration within the validated linearity range.
Stability-Indicating RP-HPLC-UV Method
This method is designed to separate Fidaxomicin from its degradation products.
Chromatographic Conditions:
-
Mobile Phase: 0.1% ortho-phosphoric acid (OPA) in water, acetonitrile, and methanol (20:36.5:43.5% v/v/v)[1][2][3][4]
LC-MS/MS Method for Fidaxomicin and OP-1118 in Human Plasma
This highly sensitive method is ideal for pharmacokinetic studies.
Sample Pre-treatment:
-
Liquid-liquid extraction is employed to minimize matrix effects.[8]
-
Fidaxomicin-d7 is used as an internal standard.[8]
Chromatographic and Mass Spectrometric Conditions:
-
Column: XSelectt CSH C18 column[8]
-
Elution: Gradient elution[8]
-
Ionization: Electrospray ionization source[8]
-
Detection: Tandem mass spectrometry[8]
-
Retention Times: Fidaxomicin (~2.7 min), OP-1118 (~2.4 min), this compound (~2.7 min)[8]
Experimental Workflows
The following diagrams illustrate the logical flow of the described analytical procedures.
References
- 1. A Stability-Indicating RP-HPLC-UV method for determination of fidaxomicin and its hydrolytic degradation products | Semantic Scholar [semanticscholar.org]
- 2. A Stability-Indicating RP-HPLC-UV method for determination of fidaxomicin and its hydrolytic degradation products | CoLab [colab.ws]
- 3. A Stability-Indicating RP-HPLC-UV method for determination of fidaxomicin and its hydrolytic degradation products (2021) | K. Vinod Kumar | 3 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. veterinaria.org [veterinaria.org]
- 6. researchgate.net [researchgate.net]
- 7. jmpas.com [jmpas.com]
- 8. CN112816584A - Bioanalysis method of fidaxomicin and metabolite OP-1118 thereof in human plasma - Google Patents [patents.google.com]
- 9. Fidaxomicin attains high fecal concentrations with minimal plasma concentrations following oral administration in patients with Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Assessing the Accuracy and Precision of Fidaxomicin-d7 in Quality Control Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalysis, the reliability of quantitative data is paramount. The choice of an appropriate internal standard is a critical factor in achieving accurate and precise measurements, particularly in complex matrices such as plasma. This guide provides an objective assessment of Fidaxomicin-d7 as an internal standard for the quantification of fidaxomicin, a narrow-spectrum macrocyclic antibiotic. While direct comparative data with alternative internal standards remains limited in publicly available literature, this guide summarizes the performance characteristics of this compound based on existing data and outlines the established experimental protocols for its validation.
Performance of this compound as an Internal Standard
This compound, a deuterated form of fidaxomicin, is commonly employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of fidaxomicin and its main metabolite, OP-1118, in biological samples[1][2]. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation and ionization, thereby effectively compensating for matrix effects and procedural variability.
Based on available data from a bioanalytical method validation study, the performance of this compound in human plasma is summarized in the table below[1]:
| Performance Parameter | Analyte | Concentration Level | Result |
| Extraction Recovery | Fidaxomicin | Low Quality Control (LQC) | 66.9% |
| Medium Quality Control (MQC) | 73.0% | ||
| High Quality Control (HQC) | 72.9% | ||
| This compound | - | 77.8% | |
| Internal Standard Normalized Matrix Factor | Fidaxomicin | Low Quality Control (LQC) | 96.8% (RSD: 6.1%) |
| High Quality Control (HQC) | 100.7% (RSD: 1.9%) |
Data extracted from a patent describing a bioanalysis method for fidaxomicin and its metabolite in human plasma[1].
These results indicate that this compound exhibits consistent extraction recovery relative to the analyte. The internal standard normalized matrix factor, which assesses the influence of matrix components on the ionization of the analyte relative to the internal standard, is close to 100% with low relative standard deviation (RSD), suggesting that this compound effectively compensates for matrix effects, a critical attribute for ensuring accuracy and precision in bioanalytical assays[1].
Alternative Internal Standards
While this compound is a preferred internal standard, other compounds have been utilized in the bioanalysis of fidaxomicin. One such alternative is methylated fidaxomicin (OP-1393) [3]. However, publicly accessible data directly comparing the accuracy and precision of methylated fidaxomicin with this compound is not currently available. The choice of an internal standard is often dictated by its commercial availability, cost, and its ability to co-elute with the analyte without causing interference. For a robust bioanalytical method, a stable isotope-labeled internal standard like this compound is generally recommended.
Experimental Protocols
The validation of a bioanalytical method using an internal standard should follow established regulatory guidelines, such as those provided by the U.S. Food and Drug Administration (FDA). Below is a generalized experimental protocol for the quantification of fidaxomicin in plasma using this compound as an internal standard, based on common practices and available literature[1].
Experimental Workflow for Method Validation
Bioanalytical method workflow for fidaxomicin quantification.
Detailed Methodologies
1. Preparation of Quality Control (QC) Samples:
-
Prepare QC samples by spiking known concentrations of fidaxomicin into a blank biological matrix (e.g., human plasma) to achieve low, medium, and high concentration levels.
2. Sample Preparation (Liquid-Liquid Extraction):
-
To a 50 µL aliquot of plasma sample (calibration standard, QC, or unknown), add 50 µL of the internal standard working solution (this compound at a fixed concentration, e.g., 3.00 ng/mL)[1].
-
Add 200 µL of aqueous solution and 800 µL of ethyl acetate[1].
-
Vortex the mixture for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the upper organic layer (containing the analyte and internal standard) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume of the mobile phase (e.g., 300 µL of methanol:water, 1:1, v/v)[1].
3. LC-MS/MS Conditions:
-
Chromatographic Column: XSelect CSH C18 column or equivalent[1].
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Optimized for the specific column and separation.
-
Injection Volume: Typically 5-10 µL.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both fidaxomicin and this compound.
4. Assessment of Accuracy and Precision:
-
Analyze a set of QC samples at low, medium, and high concentrations in multiple replicates (e.g., n=5) on the same day (intra-day precision and accuracy) and on different days (inter-day precision and accuracy).
-
Accuracy is determined by comparing the mean measured concentration to the nominal concentration and is expressed as a percentage of the nominal value. The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).
-
Precision is the measure of the variability of the measurements and is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). The RSD should not exceed 15% (20% at the LLOQ).
Conclusion
References
- 1. CN112816584A - Bioanalysis method of fidaxomicin and metabolite OP-1118 thereof in human plasma - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fidaxomicin Attains High Fecal Concentrations With Minimal Plasma Concentrations Following Oral Administration in Patients With Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
Fidaxomicin: A Comparative Analysis of Plasma and Fecal Concentrations
A deep dive into the pharmacokinetic profile of fidaxomicin, this guide provides a comparative analysis of its concentrations in plasma versus feces, offering valuable insights for researchers, scientists, and drug development professionals. The following sections present quantitative data, detailed experimental methodologies, and a visual representation of the analytical workflow.
Fidaxomicin, a narrow-spectrum macrocyclic antibiotic, is a first-line treatment for Clostridioides difficile infection (CDI). Its mechanism of action is localized to the gastrointestinal tract, making the disparity between its concentrations in plasma and feces a critical aspect of its pharmacokinetic and pharmacodynamic profile.
Quantitative Analysis: Plasma vs. Fecal Levels
Following oral administration, fidaxomicin exhibits minimal systemic absorption, resulting in strikingly different concentration levels in plasma and feces. Plasma concentrations of fidaxomicin and its main active metabolite, OP-1118, are typically in the low nanogram per milliliter (ng/mL) range. In stark contrast, fecal concentrations are several orders of magnitude higher, reaching micrograms per gram (µg/g) levels.[1][2][3][4][5][6] This high fecal concentration is crucial for its efficacy against C. difficile at the site of infection.
The data presented in the following table summarizes the findings from various clinical studies, highlighting the significant difference between plasma and fecal concentrations of fidaxomicin and its metabolite OP-1118 in different patient populations.
| Patient Population | Matrix | Analyte | Mean Concentration (± SD) | Concentration Range | Reference |
| Adults with CDI | Plasma | Fidaxomicin | 28.5 ± 33.4 ng/mL (last day) | - | [1][3] |
| OP-1118 | 85.6 ± 131 ng/mL (last day) | - | [1][3] | ||
| Feces | Fidaxomicin | 1396 ± 1019 µg/g | >1000 µg/g | [1][2] | |
| OP-1118 | 834 ± 617 µg/g | >800 µg/g | [1][2] | ||
| Healthy Japanese Adults | Plasma | Fidaxomicin | 8.7 ± 5.3 ng/mL | - | [7] |
| Feces | Fidaxomicin | 2669 µg/g | - | [7] | |
| Healthy Caucasian Adults | Plasma | Fidaxomicin | 7.0 ± 3.7 ng/mL | - | [7] |
| Feces | Fidaxomicin | 2181 µg/g | - | [7] | |
| Pediatric Patients with CDAD (11 months to 17 years) | Plasma | Fidaxomicin | - | 0.6 to 87.4 ng/mL | [8][9] |
| OP-1118 | - | 2.4 to 882.0 ng/mL | [8][9] | ||
| Feces | Fidaxomicin | 3228 µg/g | - | [8][9] | |
| Adults with IBD and CDI | Plasma | Fidaxomicin | - | 1.2-154 ng/mL | [10][11] |
| OP-1118 | - | 4.7-555 ng/mL | [10][11] | ||
| Feces | Fidaxomicin | - | 17.8-2170 µg/g | [10][11] | |
| OP-1118 | - | 0-1940 µg/g | [10][11] |
Experimental Protocols
The quantification of fidaxomicin and its primary metabolite, OP-1118, in plasma and fecal samples is consistently performed using validated liquid chromatography/tandem mass spectrometry (LC-MS/MS) methods.[1][3][6][12][13] These methods offer high sensitivity and specificity, which are essential for accurately measuring the wide range of concentrations observed in these two distinct biological matrices.
Sample Preparation
Plasma: A common procedure for plasma sample preparation involves protein precipitation followed by solid-phase extraction (SPE).[1]
-
An internal standard, such as methylated fidaxomicin (OP-1393), is added to the plasma sample.
-
Proteins are precipitated using a solvent like acetonitrile.
-
The supernatant is then subjected to solid-phase extraction to further purify the sample and concentrate the analytes.
-
The extracted sample is evaporated to dryness and then reconstituted in a suitable solvent for LC-MS/MS analysis.
Feces: Fecal sample preparation requires an initial homogenization step.
-
A known weight of the fecal sample is homogenized with a specific buffer or solvent.
-
An internal standard is added to the homogenate.
-
The sample then undergoes an extraction process, which may involve liquid-liquid extraction or solid-phase extraction, to isolate fidaxomicin and OP-1118 from the complex fecal matrix.
-
The final extract is then concentrated and prepared for LC-MS/MS analysis.
LC-MS/MS Analysis
The prepared extracts are injected into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Liquid Chromatography (LC): The LC system separates fidaxomicin, OP-1118, and the internal standard based on their physicochemical properties as they pass through a chromatography column.
-
Tandem Mass Spectrometry (MS/MS): The separated compounds are then introduced into the mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of the target analytes. Specific precursor-to-product ion transitions are monitored for fidaxomicin, OP-1118, and the internal standard.
The lower limit of quantification (LLOQ) for these assays is crucial, especially for plasma samples where concentrations are very low. Reported LLOQs for fidaxomicin in plasma are as low as 0.2 ng/mL, while for feces, the LLOQ is in the range of 2.0 µg/g.[1][4][7]
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the quantification of fidaxomicin in plasma and fecal samples.
Figure 1. Experimental workflow for fidaxomicin quantification.
Conclusion
The comparative analysis of fidaxomicin levels in plasma and feces underscores its targeted, localized action within the gastrointestinal tract. The minimal systemic absorption, evidenced by low plasma concentrations, contributes to a favorable safety profile with a low potential for systemic side effects.[14][15] Conversely, the remarkably high fecal concentrations ensure potent bactericidal activity against C. difficile at the site of infection, leading to high clinical cure rates.[16][17][18] This unique pharmacokinetic profile is a key factor in the efficacy and safety of fidaxomicin for the treatment of C. difficile infection. The detailed experimental protocols and the vast body of quantitative data provide a solid foundation for further research and drug development in this area.
References
- 1. Fidaxomicin Attains High Fecal Concentrations With Minimal Plasma Concentrations Following Oral Administration in Patients With Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Fidaxomicin Attains High Fecal Concentrations With Minimal Plasma Concentrations Following Oral Administration in Patients With Clostridium difficile Infection | Semantic Scholar [semanticscholar.org]
- 3. Fidaxomicin attains high fecal concentrations with minimal plasma concentrations following oral administration in patients with Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Fidaxomicin attains high fecal concentrations with minimal plasma concentrations following oral administration in patients with Clostridium difficile infection. — Experimental Medicine Division [expmedndm.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the Safety, Tolerability, and Pharmacokinetics of Fidaxomicin in Healthy Japanese and Caucasian Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Safety and Pharmacokinetic Study of Fidaxomicin in Children With Clostridium difficile-Associated Diarrhea: A Phase 2a Multicenter Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and safety of fidaxomicin in patients with inflammatory bowel disease and Clostridium difficile infection: an open-label Phase IIIb/IV study (PROFILE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Fidaxomicin for the Treatment of Clostridioides difficile Infection in Adult Patients: An Update on Results from Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merckconnect.com [merckconnect.com]
- 16. researchgate.net [researchgate.net]
- 17. Fidaxomicin: A novel agent for the treatment of Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fidaxomicin - the new drug for Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Liquid Chromatography Columns for Fidaxomicin Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate and robust analysis of Fidaxomicin, a key macrocyclic antibiotic for treating Clostridium difficile infections, is critical for quality control, stability testing, and pharmacokinetic studies. The choice of a Liquid Chromatography (LC) column is paramount in achieving reliable and reproducible results. This guide provides a comparative overview of different LC columns and methodologies used for the analysis of Fidaxomicin, supported by published experimental data.
Comparative Analysis of LC Column Performance
The following tables summarize the performance of different Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) columns used for the analysis of Fidaxomicin and other macrolide antibiotics. The data has been compiled from various studies to facilitate a direct comparison.
| Parameter | Method 1 | Method 2 | Method 3 (General Macrolide) |
| Column | Reversed-phase C18[1][2][3][4] | Symmetry C18 Inertsil ODS-3V (4.6x250mm, 5µm)[5] | ACQUITY UPLC BEH C18 (2.1 mm x 50 mm, 1.7 µm)[6] |
| Mobile Phase | 0.1% Orthophosphoric Acid in Water, Acetonitrile, and Methanol (20:36.5:43.5 v/v/v)[1][2][3][4] | 0.1% Orthophosphoric Acid and Acetonitrile (5:95 v/v)[5] | Linear gradient with basic and acidic conditions[6] |
| Flow Rate | 1.0 mL/min[1][2][3][4] | 1.0 mL/min[5] | Not specified |
| Detection | UV at 260 nm[1][2][3][4] | UV at 228 nm[5] | UPLC-ESI-MS/MS[6] |
| Retention Time | Not specified | 6.5 minutes[5] | Not specified |
| Linearity Range | 5–30 µg/mL[1][2][3][4] | 10–150 µg/mL[5] | 0.5 to 50 pg on column[6] |
| Limit of Detection (LOD) | 0.4 µg/mL[1][2][3] | 6.67 µg/mL[5] | Not specified |
| Limit of Quantitation (LOQ) | 1.3 µg/mL[1][2][3] | 20.22 µg/mL[5] | Not specified |
| Precision (%RSD) | Intra-day: 1.54%, Inter-day: 1.64%[1][2][3][4] | Not specified | Not specified |
Note: Method 3 is a general method for macrolide antibiotics and utilizes UPLC-MS/MS, which typically offers higher sensitivity than HPLC-UV methods.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are the experimental protocols for the HPLC-UV methods described above.
Method 1: Stability-Indicating RP-HPLC-UV Method [1][2][3][4]
-
Column: A reversed-phase C18 column was used for the separation.
-
Mobile Phase: The mobile phase consisted of a mixture of 0.1% orthophosphoric acid in water, acetonitrile, and methanol in a ratio of 20:36.5:43.5 (v/v/v).
-
Flow Rate: The analysis was performed at a flow rate of 1.0 mL/min.
-
Detection: The eluent was monitored using a UV detector at a wavelength of 260 nm.
-
Sample Preparation: Fidaxomicin samples were subjected to stress conditions including acidic, alkaline, oxidative, and thermal degradation to evaluate the method's stability-indicating properties.
Method 2: RP-HPLC Method for Bulk and Tablet Dosage Form [5]
-
Column: A Symmetry C18 Inertsil ODS-3V column (4.6x250mm, 5µm particle size) was employed.
-
Mobile Phase: The mobile phase was a mixture of 0.1% ortho-phosphoric acid and acetonitrile in a ratio of 5:95 (v/v).
-
Flow Rate: The flow rate was maintained at 1.0 mL/min.
-
Detection: A UV detector set at 228 nm was used for the detection of Fidaxomicin.
-
Validation: The method was validated according to ICH guidelines for specificity, linearity, precision, accuracy, and robustness.
Visualizing the Experimental Workflow
To provide a clear overview of the analytical process, the following diagram illustrates a typical experimental workflow for the HPLC analysis of Fidaxomicin.
Caption: Experimental workflow for Fidaxomicin analysis by HPLC.
Considerations for Column Selection
When selecting an LC column for Fidaxomicin analysis, several factors should be considered:
-
Particle Size and Column Dimensions: Smaller particle sizes (e.g., <2 µm in UPLC) can provide higher efficiency and resolution but may require higher operating pressures. The column length and internal diameter will also influence the separation and analysis time.
-
Stationary Phase Chemistry: While C18 is the most common stationary phase for Fidaxomicin analysis, other chemistries could be explored for optimizing selectivity, especially for separating related substances and degradation products. For macrolide antibiotics, which can be basic, columns with a positively charged surface have shown superior performance in terms of peak shape and separation efficiency compared to traditional silica-based C18 columns[7].
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like Fidaxomicin. The use of acidic modifiers like phosphoric acid or formic acid is common to ensure good peak symmetry.
-
Detection Method: The choice of detector (UV or MS) will influence the required sensitivity and the selection of mobile phase additives. For MS detection, volatile mobile phase modifiers are necessary.
This guide provides a foundational comparison of LC columns for Fidaxomicin analysis based on available literature. Researchers are encouraged to perform their own method development and validation to select the most suitable column and conditions for their specific application and instrumentation.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. A Stability-Indicating RP-HPLC-UV method for determination of fidaxomicin and its hydrolytic degradation products | CoLab [colab.ws]
- 3. A Stability-Indicating RP-HPLC-UV method for determination of fidaxomicin and its hydrolytic degradation products (2021) | K. Vinod Kumar | 3 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. veterinaria.org [veterinaria.org]
- 6. lcms.cz [lcms.cz]
- 7. Separation analysis of macrolide antibiotics with good performance on a positively charged C18HCE column - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Transfer of a Validated Fidaxomicin Assay: A Comparative Guide
For researchers, scientists, and drug development professionals, the successful transfer of a validated analytical method between laboratories is a critical step in the drug development lifecycle. This guide provides a comprehensive comparison of the established Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for Fidaxomicin utilizing a deuterated internal standard (Fidaxomicin-d7) and a common alternative, a Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method. This comparison is presented in the context of a method transfer, outlining the experimental protocols and expected performance data to ensure a seamless and compliant transition.
The transfer of an analytical method is a documented process that qualifies a receiving laboratory to use an analytical method developed by a transferring laboratory.[1][2] The primary goal is to ensure that the receiving laboratory can produce comparable, reliable results.[1][2] This process is governed by regulatory guidelines from bodies such as the FDA and is detailed in pharmacopeias like the USP.[1][3] A well-defined transfer protocol, including pre-determined acceptance criteria, is paramount for a successful transfer.[4][5]
Method Comparison: LC-MS/MS with this compound vs. RP-HPLC-UV
The choice of analytical methodology can significantly impact the sensitivity, selectivity, and overall performance of an assay. Here, we compare a highly specific and sensitive LC-MS/MS method, which benefits from the use of a stable isotope-labeled internal standard, against a more widely accessible RP-HPLC-UV method.
Table 1: Comparison of Method Performance Parameters
| Parameter | Validated LC-MS/MS Method (with this compound) | Alternative RP-HPLC-UV Method |
| Principle | Separation by liquid chromatography followed by detection based on mass-to-charge ratio of the analyte and its fragments. | Separation by liquid chromatography followed by detection based on the analyte's absorption of UV light. |
| Internal Standard | This compound (stable isotope-labeled) | Not typically used, or a structurally similar compound |
| Linearity Range | 0.1 - 100 ng/mL | 10 - 150 µg/mL[3] |
| Limit of Quantitation (LOQ) | 0.1 ng/mL | 1.3 µg/mL[6][7] |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (%RSD) | < 5% | < 2%[6][7] |
| Selectivity/Specificity | High (discriminates based on mass) | Moderate (potential for interference from co-eluting compounds) |
| Run Time | ~ 5-10 minutes | ~ 10-15 minutes |
Experimental Protocols
Detailed and unambiguous experimental protocols are the foundation of a successful method transfer. The following sections outline the methodologies for the validated LC-MS/MS assay and the alternative RP-HPLC-UV method.
Validated Method: LC-MS/MS with this compound Internal Standard
This method, adapted from established bioanalytical procedures, offers high sensitivity and selectivity for the quantification of Fidaxomicin in plasma.[8][9]
1. Sample Preparation:
-
To 100 µL of plasma sample, add 25 µL of this compound internal standard solution (100 ng/mL in methanol).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Fidaxomicin: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation)
-
This compound: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation)
-
Alternative Method: RP-HPLC-UV
This method provides a robust and widely accessible alternative for the quantification of Fidaxomicin, particularly in pharmaceutical dosage forms.[3][6][10]
1. Sample Preparation (for drug product):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a target concentration of Fidaxomicin and transfer to a volumetric flask.
-
Add a suitable diluent (e.g., a mixture of acetonitrile and water) and sonicate to dissolve.
-
Dilute to volume with the diluent and mix well.
-
Filter an aliquot through a 0.45 µm filter before injection.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)[3]
-
Mobile Phase: Isocratic elution with a mixture of 0.1% ortho-phosphoric acid and acetonitrile (e.g., 5:95 v/v).[3]
-
Flow Rate: 1.0 mL/min[3]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
UV Detection: 228 nm[3]
Method Transfer Protocol and Acceptance Criteria
A formal method transfer protocol should be established prior to initiating the transfer process. This document should detail the scope, responsibilities, experimental design, and acceptance criteria.[4][5] Comparative testing, where both the transferring and receiving laboratories analyze the same set of samples, is a common approach.[4]
Table 2: Illustrative Acceptance Criteria for Method Transfer
| Parameter | Acceptance Criteria |
| Accuracy | The mean recovery at the receiving laboratory should be within ±5% of the value obtained at the transferring laboratory. |
| Precision (Repeatability) | The relative standard deviation (RSD) for replicate preparations at the receiving laboratory should not exceed 10%. |
| Intermediate Precision | The overall RSD, including results from both laboratories, should not exceed 15%. |
| Linearity | The correlation coefficient (r²) should be ≥ 0.99 for the calibration curve generated at the receiving laboratory. |
| Limit of Quantitation (LOQ) | The receiving laboratory should demonstrate a signal-to-noise ratio of ≥ 10 for the LOQ standard. |
Note: These are example criteria and should be adapted based on the specific method validation data and the intended purpose of the assay.
Visualizing the Workflow
To aid in understanding the processes, the following diagrams illustrate the method transfer workflow and the analytical procedure for the validated LC-MS/MS method.
Conclusion
The choice between an LC-MS/MS method with a deuterated internal standard and an RP-HPLC-UV method for a Fidaxomicin assay transfer depends on the specific requirements of the receiving laboratory and the intended application of the method. The LC-MS/MS method offers superior sensitivity and selectivity, making it ideal for bioanalytical applications where low concentrations are expected. The RP-HPLC-UV method, while less sensitive, is a robust and cost-effective alternative suitable for quality control of pharmaceutical products.
Regardless of the method chosen, a successful transfer hinges on a well-documented protocol, clear communication between the sending and receiving laboratories, and predefined acceptance criteria. By following a structured approach as outlined in this guide, researchers and scientists can ensure the continued integrity and reliability of their analytical data post-transfer.
References
- 1. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 2. jmpas.com [jmpas.com]
- 3. veterinaria.org [veterinaria.org]
- 4. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
- 5. gmpsop.com [gmpsop.com]
- 6. A Stability-Indicating RP-HPLC-UV method for determination of fidaxomicin and its hydrolytic degradation products | CoLab [colab.ws]
- 7. researchgate.net [researchgate.net]
- 8. CN112816584A - Bioanalysis method of fidaxomicin and metabolite OP-1118 thereof in human plasma - Google Patents [patents.google.com]
- 9. Fidaxomicin Attains High Fecal Concentrations With Minimal Plasma Concentrations Following Oral Administration in Patients With Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Stability-Indicating RP-HPLC-UV method for determination of fidaxomicin and its hydrolytic degradation products | Semantic Scholar [semanticscholar.org]
Meeting Regulatory Guidelines for Bioanalytical Method Validation with Fidaxomicin-d7: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of robust bioanalytical methods is a critical component of drug development. For a narrow-spectrum macrocyclic antibiotic like Fidaxomicin, accurate quantification in biological matrices is essential for pharmacokinetic and toxicokinetic studies. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for bioanalytical method validation, which are now harmonized under the International Council for Harmonisation (ICH) M10 guideline.[1][2][3] This guide provides a comparative overview of using Fidaxomicin-d7 as an internal standard to meet these regulatory expectations, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
The Critical Role of the Internal Standard
An ideal internal standard (IS) is crucial for correcting for the variability inherent in sample preparation and analysis. The most suitable IS is a stable isotope-labeled (SIL) version of the analyte, as it shares very similar physicochemical properties, leading to comparable behavior during extraction and ionization. This compound, a deuterated form of Fidaxomicin, is designed for this purpose.[4][5][6] An alternative approach is to use a structural analog, such as methylated fidaxomicin (OP-1393), which has also been reported in the literature.[7]
Comparative Performance: this compound vs. Analog Internal Standards
This section compares the expected performance of a bioanalytical method using this compound versus a structural analog internal standard, based on the key validation parameters outlined in the ICH M10 guideline.
Table 1: Comparison of Key Bioanalytical Validation Parameters
| Validation Parameter | This compound (Stable Isotope-Labeled IS) | Structural Analog IS (e.g., Methylated Fidaxomicin) | Regulatory Expectation (ICH M10) |
| Selectivity & Specificity | High: Co-elutes with the analyte, minimizing differential matrix effects. | Moderate to High: Different retention times may lead to susceptibility to co-eluting matrix components that affect the analog differently than the analyte. | The method must be able to differentiate and quantify the analyte from endogenous matrix components and other potential interferences. |
| Matrix Effect | Low: Similar ionization efficiency to the analyte, effectively compensating for matrix-induced suppression or enhancement. | Moderate to High: Differences in chemical structure can lead to different ionization efficiencies and less effective compensation for matrix effects. | The impact of the biological matrix on the analytical response should be evaluated and minimized. |
| Accuracy | High: The ratio of analyte to IS is more consistent across different concentrations and samples. | Moderate to High: Potential for greater variability, which could impact the accuracy of the measurements. | The closeness of the mean test results to the true concentration of the analyte. |
| Precision | High: Reduced variability in sample processing and analysis leads to lower coefficients of variation (%CV). | Moderate to High: May exhibit slightly higher variability due to differences in extraction recovery and ionization. | The closeness of agreement among a series of measurements from the same homogeneous sample. |
| Extraction Recovery | High (and consistent): Behaves nearly identically to the analyte during sample preparation steps. | Moderate to High: Structural differences may lead to variations in extraction efficiency compared to the analyte. | The efficiency of the extraction process should be consistent, precise, and reproducible. |
Experimental Protocols for Bioanalytical Method Validation
To ensure compliance with regulatory guidelines, a comprehensive validation of the bioanalytical method is required.[8][9] Below are detailed methodologies for key experiments, assuming an LC-MS/MS method for the quantification of Fidaxomicin in human plasma using this compound as the internal standard.
Stock and Working Solutions Preparation
-
Stock Solutions: Prepare individual stock solutions of Fidaxomicin and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Fidaxomicin stock solution to create calibration standards. Prepare a separate working solution for the internal standard (this compound).
Sample Preparation (Liquid-Liquid Extraction)
A liquid-liquid extraction method is a common approach for Fidaxomicin.[4]
-
Aliquot 100 µL of plasma sample (blank, calibration standard, or quality control sample) into a microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution.
-
Add 500 µL of an appropriate organic extraction solvent (e.g., ethyl acetate).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Key Validation Experiments
-
Selectivity and Specificity: Analyze at least six different blank plasma lots to ensure no significant interfering peaks are present at the retention times of Fidaxomicin and this compound.
-
Calibration Curve: Prepare a calibration curve with a blank, a zero standard (with IS), and at least six non-zero concentration levels. The curve should be fitted with an appropriate regression model.
-
Accuracy and Precision: Analyze quality control (QC) samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), low, medium, and high) in at least three separate analytical runs. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Matrix Effect: Evaluate the matrix effect by comparing the response of the analyte in post-extraction spiked samples to the response of the analyte in a neat solution. This should be performed with at least six different lots of the biological matrix.
-
Stability: Conduct stability experiments to ensure the analyte is stable under various conditions, including:
-
Freeze-Thaw Stability: At least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration that mimics the sample handling time.
-
Long-Term Stability: At the intended storage temperature for a period that exceeds the expected sample storage time.
-
Stock Solution Stability: At room temperature and refrigerated conditions.
-
Visualizing the Path to Regulatory Compliance
The following diagrams illustrate the workflow for bioanalytical method validation and the logical relationship between using a SIL-IS and meeting regulatory guidelines.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 4. CN112816584A - Bioanalysis method of fidaxomicin and metabolite OP-1118 thereof in human plasma - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. clearsynth.com [clearsynth.com]
- 7. Fidaxomicin Attains High Fecal Concentrations With Minimal Plasma Concentrations Following Oral Administration in Patients With Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
Safe Disposal of Fidaxomicin-d7: A Step-by-Step Guide for Laboratory Professionals
Researchers and drug development professionals handling Fidaxomicin-d7 must adhere to specific disposal procedures to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, its contaminated containers, and materials from spills.
General Disposal Procedures
The primary method for disposing of this compound is to send it to a licensed hazardous waste disposal company or an approved waste disposal plant.[1][2][3][4][5] It is crucial to adhere to all federal, state, and local environmental regulations.[1][2][3][5][6]
Key Prohibitions:
Step-by-Step Disposal Protocol
-
Segregation and Collection:
-
Container Disposal:
-
Alternative Disposal Method:
-
For smaller quantities, it may be permissible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[6] This should only be performed by qualified personnel in a facility equipped for such procedures.
-
-
Household Disposal Guidelines (for non-laboratory settings):
-
In the absence of a drug take-back program, the FDA recommends mixing the unused medicine with an unpalatable substance like dirt, cat litter, or used coffee grounds.
-
Place the mixture in a sealed plastic bag and dispose of it in the household trash.
-
Remove or scratch out all personal information from the prescription label on the empty container before recycling or discarding it.
-
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
